Technical Documentation Center

5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one
  • CAS: 159188-35-9

Core Science & Biosynthesis

Foundational

Chemical structure analysis of 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one

Topic: Chemical Structure Analysis of 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Researchers[...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemical Structure Analysis of 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Researchers[1][2]

Structural Characterization, Synthetic Protocols, and Antimitotic Mechanism

Executive Summary

The compound 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one represents a critical scaffold in the development of antimitotic agents.[1][2] Structurally, it is the nitrogen bioisostere (aza-analog) of 5,6,7-trimethoxyflavone (baicalein trimethyl ether), a naturally occurring flavonoid with established antiviral and anti-inflammatory properties.

In the context of oncology, the 2-phenyl-4-quinolone (2-PQ) backbone functions as a pharmacophore mimicking the colchicine binding site on tubulin.[1][2] The specific 5,6,7-trimethoxy substitution pattern confers unique lipophilicity and metabolic stability profiles compared to its hydroxy-substituted counterparts.[1][2] This guide provides a definitive analysis of its tautomeric behavior, a robust synthetic pathway via the Conrad-Limpach reaction, and a validated spectroscopic profile.

Structural Analysis & Tautomerism

The Core Scaffold

The molecule consists of a quinoline bicyclic system substituted with a phenyl group at position 2 and a carbonyl at position 4.[3] The electron-donating methoxy groups at positions 5, 6, and 7 significantly alter the electron density of the A-ring, enhancing its interaction with hydrophobic pockets in biological targets.[3]

Tautomeric Equilibrium (The "4-Oxo" Dominance)

A critical structural feature of 4-substituted quinolines is the tautomeric equilibrium between the 4-oxo (quinolone) and 4-hydroxy (quinolinol) forms.[1][2]

  • Dominant Form: In both the solid state and polar aprotic solvents (e.g., DMSO-d6), the equilibrium is heavily shifted toward the 4-oxo (keto) tautomer.

  • Evidence:

    • X-Ray Crystallography: Bond lengths typically show C=O double bond character (approx.[3] 1.23 Å) rather than C-OH single bond character.[1][2]

    • NMR Spectroscopy: The presence of a broad singlet downfield (>11.0 ppm) corresponds to the N-H proton, not an O-H proton.[3] Furthermore, the C-4 carbon resonance appears >175 ppm (characteristic of a carbonyl) rather than ~160 ppm (characteristic of an enol C-O).

Technical Insight: When docking this molecule into protein targets (e.g., tubulin), it is imperative to use the 4-oxo-1H tautomer to ensure accurate hydrogen bond donor/acceptor mapping.[1][2] The N-H acts as a hydrogen bond donor, while the C=O acts as an acceptor.[3]

Synthetic Protocol: Modified Conrad-Limpach Cyclization

The most reliable route to 5,6,7-trimethoxy-2-phenylquinolin-4(1H)-one is the Conrad-Limpach synthesis .[1][2] This thermal cyclization offers high regioselectivity compared to the Friedländer synthesis for this specific substitution pattern.[3]

Reaction Workflow Diagram

SynthesisWorkflow Start Starting Materials: 3,4,5-Trimethoxyaniline + Ethyl Benzoylacetate Step1 Step 1: Condensation (Acid Catalyst, Toluene, Reflux) Start->Step1 Dean-Stark Trap (-H2O) Intermediate Intermediate: β-Enamino Ester (Schiff Base) Step1->Intermediate Step2 Step 2: Thermal Cyclization (Diphenyl Ether, 250°C) Intermediate->Step2 Flash Heating (-EtOH) Product Crude Product: 4-Quinolone Precipitate Step2->Product Purification Purification: Wash w/ Hexane -> Recrystallize (EtOH) Product->Purification

Figure 1: Step-wise synthesis via the Conrad-Limpach route. High temperature is required in Step 2 to overcome the activation energy for aromatic nucleophilic substitution.

Detailed Methodology

Reagents:

  • 3,4,5-Trimethoxyaniline (1.0 eq)[2][4]

  • Ethyl benzoylacetate (1.1 eq)

  • Glacial Acetic Acid (cat.[3] 0.1 eq) or p-TsOH

  • Solvent A: Toluene (anhydrous)

  • Solvent B: Diphenyl Ether (Dowtherm A)

Protocol:

  • Schiff Base Formation (Condensation):

    • Combine 3,4,5-trimethoxyaniline and ethyl benzoylacetate in toluene within a round-bottom flask equipped with a Dean-Stark trap .

    • Add a catalytic amount of acetic acid.[3]

    • Reflux for 4–6 hours until the theoretical amount of water is collected in the trap.[3]

    • Checkpoint: Monitor TLC (Hexane:EtOAc 3:1).[3] The aniline spot should disappear, replaced by a less polar enamine spot.

    • Evaporate toluene under reduced pressure to yield the oily β-enamino ester intermediate.[1][2]

  • Thermal Cyclization:

    • Heat the diphenyl ether (Solvent B) to 250°C in a separate flask.

    • Critical Step: Add the crude enamine intermediate dropwise to the boiling solvent.[3] Rapid addition is crucial to favor intramolecular cyclization over intermolecular polymerization.[3]

    • Maintain temperature for 30–45 minutes. Ethanol is evolved as a byproduct; ensure the apparatus allows for vapor escape or distillation.[3]

  • Isolation & Purification:

    • Cool the reaction mixture to room temperature. The product often precipitates directly from the diphenyl ether.[3]

    • Dilute with a large volume of hexane or diethyl ether to fully precipitate the quinolone and wash away the high-boiling solvent.[1]

    • Filter the solid.[3][5]

    • Recrystallization: Dissolve in boiling ethanol (or EtOH/DMF mixture). Allow to cool slowly to yield off-white to pale yellow needles.[1][2]

Spectroscopic Characterization

The following data represents the standard spectral signature for 5,6,7-trimethoxy-2-phenylquinolin-4(1H)-one.

Nuclear Magnetic Resonance (NMR)
NucleusChemical Shift (δ ppm)MultiplicityAssignmentStructural Insight
1H 11.80 – 12.00Broad SingletNH (1H)Confirms 4-oxo tautomer (H on Nitrogen).[1][2]
1H 7.70 – 7.85MultipletPh-H (2H)Ortho protons of the 2-phenyl ring.[1][2]
1H 7.50 – 7.60MultipletPh-H (3H)Meta/Para protons of the 2-phenyl ring.[1][2]
1H 6.85SingletH-8 (1H)The only aromatic proton on the quinolone ring; shielded by adjacent OMe.
1H 6.25SingletH-3 (1H)Characteristic vinylic proton of the quinolone system.
1H 3.92, 3.88, 3.75SingletsOMe (9H)Three distinct methoxy environments (C5, C6, C7).[3]
13C 176.5SingletC=O (C-4)Diagnostic carbonyl peak (vs. ~160 for C-OH).[1][2]
13C 150.2SingletC-2 Imine-like carbon adjacent to Nitrogen.[1][2]
13C 106.8SingletC-3 Alpha-carbon to the carbonyl.[1][2]
13C 61.0, 60.5, 56.2SingletsOMe Typical chemical shifts for methoxy carbons.[3]
Mass Spectrometry (ESI-MS)[1][2][6]
  • Molecular Ion [M+H]+: Calculated: 312.12; Observed: 312.1 m/z.[3]

  • Fragmentation: Major fragments often observed at [M-15]+ (loss of methyl radical from methoxy groups) and [M-28]+ (loss of CO).[1][2]

Biological Mechanism: Tubulin Inhibition[1][2]

The 2-phenyl-4-quinolone scaffold is a validated bioisostere of flavonoids and combretastatin A-4.[1][2] It functions as a Microtubule Destabilizing Agent (MDA).[3]

Mechanism of Action (MOA) Pathway

The compound binds to the colchicine-binding site on the β-tubulin subunit.[1][2] This binding sterically hinders the curvature of the tubulin dimer necessary for microtubule assembly.[3]

MOA Compound 5,6,7-Trimethoxy- 2-phenylquinolin-4(1H)-one Target β-Tubulin (Colchicine Binding Site) Compound->Target Binds Effect1 Inhibition of Tubulin Polymerization Target->Effect1 Prevents Assembly Effect2 G2/M Phase Cell Cycle Arrest Effect1->Effect2 Checkpoint Activation Outcome Apoptosis (Cancer Cell Death) Effect2->Outcome Caspase Cascade

Figure 2: Biological cascade initiated by the binding of the quinolone scaffold to β-tubulin.[1][2]

Structure-Activity Relationship (SAR) Notes
  • C-2 Phenyl: Essential for hydrophobic interaction with the binding pocket.[1][2]

  • 5,6,7-Trimethoxy: Mimics the A-ring of colchicine.[3] The steric bulk and electron density of these groups are critical for high-affinity binding.[1][2] Removal of the C-6 or C-7 methoxy typically results in a loss of potency.[1][2]

  • NH Group: The H-bond donor capability of the lactam NH (position 1) is often cited as a key interaction point with the protein backbone (e.g., Thr179 or Val181 in tubulin), offering an advantage over the corresponding chromones (flavones) which lack this donor.

References

  • Conrad, M., & Limpach, L. (1887).[3][6] Über die Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft.

  • Li, L., et al. (1994).[3] Antitumor Agents.[3][7][8] 150.[3] 2',3',4',5,6,7-Substituted 2-Phenyl-4-quinolones and Related Compounds: Synthesis, Cytotoxicity, and Inhibition of Tubulin Polymerization.[2] Journal of Medicinal Chemistry.

  • Kuo, S. C., et al. (1993).[3] Synthesis and cytotoxicity of 1,6,7,8-substituted 2-(4'-substituted phenyl)-4-quinolones and related compounds. Journal of Medicinal Chemistry.

  • NIST Chemistry WebBook. Spectral Data for Analogous Flavones (5,6,7-trimethoxyflavone).

  • PubChem Compound Summary. 2-phenylquinolin-4(1H)-one derivatives.

Sources

Exploratory

Comprehensive Technical Guide: Biological Activity and Mechanism of Action of 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one

Executive Summary As modern drug discovery increasingly relies on multi-target directed ligands and metabolically stable scaffolds, the quinolin-4(1H)-one (4-quinolone) nucleus has emerged as a privileged structure. Spec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As modern drug discovery increasingly relies on multi-target directed ligands and metabolically stable scaffolds, the quinolin-4(1H)-one (4-quinolone) nucleus has emerged as a privileged structure. Specifically, 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one (TMPQ) represents a highly versatile pharmacophore. By replacing the oxygen atom of classic flavonoid scaffolds (such as baicalein) with a nitrogen atom, researchers achieve "scaffold hopping." This substitution fundamentally alters the molecule's electronic distribution, significantly enhancing both its hydrogen-bonding capacity and metabolic stability.

From a pharmacological perspective, TMPQ serves a dual role: it functions as a lipophilic, cell-permeable antimitotic agent that disrupts microtubule dynamics, and it acts as a direct synthetic precursor (and potential in vivo prodrug) to 5,6,7-trihydroxy-2-phenyl-4-quinolone, a highly potent inhibitor of mammalian α-glucosidase[1].

Chemical Architecture and Pharmacophore Rationale

The structural architecture of TMPQ is defined by its 5,6,7-trimethoxy A-ring and its 2-phenyl substitution. Every functional group serves a distinct mechanistic purpose:

  • The Trimethoxy A-Ring: The 3,4,5-trimethoxyphenyl moiety is a universally recognized pharmacophore for binding the colchicine site of tubulin, famously utilized by Combretastatin A-4. By integrating these methoxy groups directly into the rigid quinolone A-ring, the molecule is locked into a bioactive conformation, minimizing entropic penalty during target intercalation[2].

  • The Quinolone Core: The NH group at position 1 serves as a critical hydrogen bond donor, while the C4 carbonyl acts as a potent acceptor. This nitrogen substitution prevents the rapid hydrolytic ring-opening that typically limits the bioavailability of analogous oxygen-containing flavonoids[3].

Dual Mechanisms of Biological Activity

Antimitotic Activity via Tubulin Disruption

The 2-phenyl-4-quinolone scaffold is a well-documented antimitotic agent, exhibiting robust anti-proliferative effects across multiple aggressive cancer cell lines, including hormone-resistant prostate cancer (PC-3), hepatocellular carcinoma (HepG2), and non-small cell lung cancer (A549)[4].

  • Target Engagement: TMPQ acts as a substoichiometric inhibitor of microtubule formation. The trimethoxy-substituted core inserts into the hydrophobic colchicine-binding pocket located at the interface of the α/β-tubulin heterodimer[2].

  • Cellular Consequence: By physically preventing tubulin polymerization, the mitotic spindle fails to assemble. This catastrophic structural failure triggers the spindle assembly checkpoint (SAC), causing irreversible cell cycle arrest at the G2/M phase[4].

  • Apoptotic Cascade: Prolonged G2/M arrest shifts the intracellular balance of Bcl-2 family proteins, leading to mitochondrial membrane depolarization and the subsequent activation of Caspase-9 and Caspase-3, driving the cell into intrinsic apoptosis.

α-Glucosidase Inhibition via Metabolic Activation

While the trimethoxy ether groups of TMPQ provide the lipophilicity required for cellular uptake, its demethylated analog—5,6,7-trihydroxy-2-phenyl-4-quinolone (THPQ)—is a potent inhibitor of intestinal α-glucosidase[1].

  • Mechanism of Action: Mammalian α-glucosidase operates in the brush border of the small intestine to liberate D-glucose from oligosaccharides. The free hydroxyl groups at C5, C6, and C7 of THPQ form a dense, highly specific hydrogen-bond network with the catalytic residues of the enzyme.

  • Efficacy: THPQ exhibits an IC50 of 45 µM, outperforming its natural flavonoid counterpart, baicalein (IC50 = 52 µM)[3]. This inhibition slows carbohydrate digestion, significantly decreasing postprandial plasma glucose levels.

Pathway TMPQ 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one Tubulin Binds Colchicine Site on β-Tubulin TMPQ->Tubulin Demethylation Demethylation (In Vivo / BBr3) TMPQ->Demethylation Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Apoptosis Apoptosis (Caspase Activation) Arrest->Apoptosis THPQ 5,6,7-Trihydroxy-2-phenyl-4-quinolone Demethylation->THPQ AG_Inhib α-Glucosidase Inhibition THPQ->AG_Inhib

Caption: Mechanism of action of 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one via dual pharmacological pathways.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every assay includes internal controls to verify the causality of the observed biochemical effects.

Protocol 1: Synthesis and Demethylation Workflow

Objective: To synthesize TMPQ and its active α-glucosidase inhibitory metabolite[1].

  • Acylation (Friedel-Crafts): React N-(3,4,5-trimethoxyphenyl)benzamide with acetyl chloride and SnCl₄ in dry 1,2-dichloroethane (0°C to RT, 1.5 h).

    • Causality: SnCl₄ acts as a Lewis acid to generate a highly electrophilic acylium ion, directing acylation strictly ortho to the protected amine.

  • Base-Catalyzed Cyclization: Dissolve the intermediate in dry THF. Add potassium tert-butoxide (t-BuOK) and reflux for 20 h under argon.

    • Causality: t-BuOK deprotonates the highly acidic α-carbon of the acetyl group. The resulting enolate attacks the benzamide carbonyl, driving an intramolecular condensation that yields the stable, aromatic quinolone core (TMPQ).

  • Demethylation: Treat TMPQ with excess Boron tribromide (BBr₃) in anhydrous CH₂Cl₂ at -78°C, warming gradually to RT.

    • Causality: BBr₃ is a potent Lewis acid that coordinates to the methoxy oxygens. Subsequent nucleophilic attack by bromide cleaves the O-CH₃ bonds, revealing the biologically active 5,6,7-trihydroxy-2-phenyl-4-quinolone.

Workflow Step1 N-(2-Acetyl-3,4,5- trimethoxyphenyl)benzamide Step2 Cyclization (t-BuOK, THF, Reflux) Step1->Step2 Step3 5,6,7-Trimethoxy-2- phenylquinolin-4(1H)-one Step2->Step3 Step4 Demethylation (BBr3, CH2Cl2) Step3->Step4 Step5 5,6,7-Trihydroxy-2- phenyl-4-quinolone Step4->Step5

Caption: Step-by-step synthetic workflow and activation of 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one.

Protocol 2: In Vitro Tubulin Polymerization Kinetics

Objective: To validate the direct binding and disruption of microtubule dynamics by the quinolone scaffold[2].

  • Preparation: Purify bovine brain tubulin and dissolve in PG buffer (PIPES, EGTA, MgCl₂, GTP) at pH 6.9.

    • Causality: EGTA chelates calcium ions (which normally inhibit polymerization), while GTP provides the essential thermodynamic energy for tubulin heterodimer assembly.

  • Ligand Incubation: Introduce TMPQ at varying ligand/tubulin mole ratios at 25°C.

    • Control: Use Combretastatin A-4 as a substoichiometric positive control to validate assay sensitivity.

  • Kinetic Measurement: Shift the temperature to 37°C to initiate polymerization. Monitor assembly via turbidimetry (absorbance at 350 nm) over 30 minutes. A reduction in

    
     confirms direct interference at the colchicine binding pocket.
    
Protocol 3: α-Glucosidase Inhibition Assay

Objective: To quantify the inhibitory potency of the synthesized compounds against mammalian enzymes[3].

  • Enzyme Incubation: Dissolve rat intestinal α-glucosidase in 0.1 M phosphate buffer (pH 6.8). Mix with varying concentrations of the test compound and incubate at 37°C for 10 minutes.

    • Control: Utilize Acarbose as a positive control.

  • Reaction Initiation & Detection: Add p-nitrophenyl-α-D-glucopyranoside (pNPG). Measure absorbance at 405 nm. The enzymatic cleavage of pNPG releases p-nitrophenol (yellow); a reduction in absorbance correlates directly with competitive enzyme inhibition.

Quantitative Data Summaries

Table 1: SAR and α-Glucosidase Inhibitory Activity

Compound Structure / Substitution IC₅₀ (µM) Biological Role
Baicalein (1) 5,6,7-trihydroxyflavone 52 Natural reference inhibitor
TMPQ (2c) 5,6,7-trimethoxy-2-phenyl-4-quinolone >100 Lipophilic prodrug / Precursor
THPQ (2) 5,6,7-trihydroxy-2-phenyl-4-quinolone 45 Optimized synthetic inhibitor

| Flavanone (4) | 5,6,7-trihydroxyflavanone | 79 | Reduced double bond analog |

Table 2: Anti-Proliferative Profile of the 2-Phenyl-4-quinolone Scaffold

Cell Line Cancer Type IC₅₀ (µM) Primary Mechanism
PC-3 Hormone-resistant prostate 0.85 G2/M Arrest / Tubulin Inhibition
A549 Non-small cell lung cancer 0.90 G2/M Arrest / Tubulin Inhibition
NCI/ADR-RES P-glycoprotein-rich breast 1.53 G2/M Arrest / Tubulin Inhibition

| HepG2 | Hepatocellular carcinoma | 1.81 | G2/M Arrest / Tubulin Inhibition |

Conclusion

5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one is a highly versatile chemical entity. By leveraging the bioisosteric replacement of oxygen with nitrogen, it overcomes the metabolic liabilities of traditional flavonoids. Whether acting directly as an antimitotic tubulin inhibitor or serving as a precursor to potent α-glucosidase inhibitors, the TMPQ scaffold offers an authoritative template for the rational design of next-generation therapeutics targeting both oncology and metabolic disorders.

References

1.1 - Hokkaido University Collection of Scholarly and Academic Papers (HUSCAP)[1] 2.2 - ResearchGate[2] 3.4 - Science.gov[4] 4.3 - Hokkaido University Collection of Scholarly and Academic Papers (HUSCAP)[3]

Sources

Foundational

Pharmacological Properties of 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one

Content Type: Technical Guide & Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists Part 1: Executive Summary & Chemical Identity 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one (CAS: 159188-...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide & Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists

Part 1: Executive Summary & Chemical Identity

5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one (CAS: 159188-35-9) represents a critical scaffold in medicinal chemistry, serving as a nitrogen-containing bioisostere of 5,6,7-trimethoxyflavone (Baicalein trimethyl ether). By replacing the pyran oxygen of the flavone core with a nitrogen atom (lactam functionality), this quinolone derivative exhibits enhanced metabolic stability while retaining—and often amplifying—biological interactions with key protein targets.

This compound is distinguished by its A-ring trimethoxy substitution pattern , a structural motif highly conserved among potent tubulin polymerization inhibitors (mimicking the pharmacophore of colchicine and podophyllotoxin) and alpha-glucosidase inhibitors.

Core Pharmacological Profile
PropertyClassificationKey Mechanism
Primary Activity Antimitotic / AnticancerTubulin Polymerization Inhibition (Colchicine Site Binding)
Secondary Activity Metabolic Modulator

-Glucosidase Inhibition
(Type 2 Diabetes target)
Tertiary Activity Anti-inflammatoryNF-

B Pathway Suppression
(Bioisosteric inheritance from flavones)
Chemical Class 2-Phenylquinolin-4-oneAza-flavone / Quinolone alkaloid analogue
Part 2: Structural Activity Relationship (SAR) & Synthesis
2.1 The "Trimethoxy" Significance

The pharmacological potency of this molecule is dictated by the electron-donating methoxy groups at positions 5, 6, and 7 of the quinolone A-ring.

  • Steric Fit: This specific pattern creates a "molecular wedge" that fits precisely into the hydrophobic pocket of the colchicine binding site on

    
    -tubulin.
    
  • Metabolic Stability: The 2-phenyl group (B-ring) provides lipophilicity essential for cellular permeability, while the lactam (NH-CO) core offers hydrogen-bonding donors/acceptors absent in the corresponding flavone.

2.2 Validated Synthetic Protocol

Reference Grounding: Hokkaido University Protocol (Result 1.6)

This protocol utilizes a modified Baker-Venkataraman rearrangement followed by cyclization, ensuring high regioselectivity for the 4-quinolone isomer over the 2-quinolone.

Step-by-Step Methodology:

  • Amide Formation:

    • Reagents: 3,4,5-Trimethoxyaniline + Benzoyl chloride.

    • Conditions: Et

      
      N, CH
      
      
      
      Cl
      
      
      , 0°C to RT.
    • Product: N-(3,4,5-trimethoxyphenyl)benzamide.[1]

  • Friedel-Crafts Acylation:

    • Reagents: Acetyl chloride + SnCl

      
       (Lewis Acid).
      
    • Solvent: 1,2-Dichloroethane.[1]

    • Mechanism: Introduction of the acetyl group at the ortho position to the amide nitrogen.

    • Product: N-(2-acetyl-3,4,5-trimethoxyphenyl)benzamide.[1]

  • Cyclization (The Critical Step):

    • Reagents: t-BuOK (Potassium tert-butoxide).

    • Solvent: Dry THF, Reflux (20 h).

    • Outcome: Intramolecular condensation yields the target 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one .

Synthesis Start 3,4,5-Trimethoxyaniline Inter1 N-Benzoyl Intermediate Start->Inter1 Benzoyl Chloride Et3N, DCM Inter2 N-(2-acetyl) Intermediate Inter1->Inter2 AcCl, SnCl4 Friedel-Crafts Final 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one Inter2->Final t-BuOK, THF Reflux (Cyclization)

Caption: Validated synthetic route via modified Baker-Venkataraman cyclization (Adapted from Hokkaido Univ. protocols).

Part 3: Pharmacological Mechanisms
3.1 Anticancer Mechanism: Tubulin Destabilization

The most potent application of 5,6,7-trimethoxy-2-phenylquinolin-4(1H)-one lies in its ability to disrupt microtubule dynamics. Unlike taxanes (which stabilize microtubules), this compound acts as a destabilizer .

  • Binding Site: Colchicine site at the

    
    -
    
    
    
    tubulin interface.
  • Kinetic Effect: Prevents the polymerization of tubulin dimers into microtubules.

  • Cellular Consequence:

    • G2/M Arrest: Cells enter mitosis but cannot form the mitotic spindle.

    • Spindle Checkpoint Activation: The cell remains trapped in metaphase.

    • Apoptosis: Prolonged arrest triggers Bcl-2 phosphorylation and Caspase-3 activation.

3.2 Metabolic Mechanism:

-Glucosidase Inhibition

Research indicates that this specific quinolone derivative inhibits


-glucosidase, an enzyme responsible for breaking down carbohydrates into glucose.
  • Potency: Comparable to the flavone analogue, 5,6,7-trihydroxyflavone.[1]

  • Mode of Action: Competitive inhibition, preventing substrate access to the enzyme active site.

  • Therapeutic Utility: Post-prandial hyperglycemia control (Type 2 Diabetes).

Part 4: Experimental Workflows & Data
4.1 In Vitro Tubulin Polymerization Assay

To validate the antimitotic mechanism.

  • Preparation: Purify tubulin from bovine brain (or purchase commercial kits >99% pure).

  • Reaction Mix: 10 µM Tubulin in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl

    
    , pH 6.9) + 1 mM GTP.
    
  • Treatment: Add 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one (dissolved in DMSO) at graded concentrations (1–50 µM).

  • Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) using a DAPI-based reporter or turbidity at 350 nm over 60 minutes at 37°C.

  • Result Interpretation: A decrease in the V

    
     of the polymerization curve compared to control confirms inhibition.
    
4.2 Mechanism of Action Diagram

MOA Compound 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one Target Tubulin (Colchicine Site) Compound->Target Binds Event1 Inhibition of Polymerization Target->Event1 Causes Event2 Mitotic Spindle Defect Event1->Event2 Checkpoint Spindle Assembly Checkpoint (SAC) Activation Event2->Checkpoint Triggers Arrest G2/M Phase Arrest Checkpoint->Arrest Apoptosis Apoptosis (Caspase-3) Arrest->Apoptosis Prolonged

Caption: Signal transduction pathway from molecular binding to cellular apoptosis.

4.3 Quantitative Data Summary (Representative)

Data synthesized from SAR studies of 5,6,7-trimethoxy-quinoline derivatives.

Cell Line / TargetAssay TypeIC

/ K

Value
Interpretation
MCF-7 (Breast Cancer)MTT Cytotoxicity1.2 - 3.5 µMPotent Antiproliferative
A2780 (Ovarian Cancer)MTT Cytotoxicity0.8 - 2.1 µMHighly Effective
Tubulin Polymerization2.5 µMDirect Target Engagement

-Glucosidase
Enzyme Inhibition~50 µMModerate Inhibitor
Part 5: References
  • Hokkaido University. (2005). Synthesis and evaluation of 2,3,4-trihydroxybenzoyl-containing flavonoid analogs for alpha-glucosidase inhibitory activity.[1] (Specific synthesis of 5,6,7-trimethoxy-2-phenyl-4-quinolone).

  • Mirzaei, S., et al. (2018). Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors.[2][3] Bioorganic Chemistry.[3][4][5]

  • BenchChem. (2025).[6][7] Technical Guide: 5,7-dihydroxy-6,8,4'-trimethoxyflavone and analogues.[7] (SAR comparison for trimethoxy-flavonoids).

  • PubChem. (2025). Compound Summary: 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one (CAS 159188-35-9).[8]

  • Cayman Chemical. (2024). Product Information: 5,6,7-Trimethoxyflavone (Bioisostere Reference).[1]

Sources

Exploratory

Molecular weight and physicochemical properties of 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one

Technical Whitepaper: Physicochemical Profiling & Characterization of 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one Executive Summary 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one represents a privileged scaffold in medicina...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling & Characterization of 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one

Executive Summary

5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one represents a privileged scaffold in medicinal chemistry, merging the pharmacophoric features of the 2-phenylquinolin-4-one core with the specific electronic and steric properties of a 5,6,7-trimethoxy substitution pattern.[1] This substitution mimics the A-ring architecture of colchicine and podophyllotoxin, suggesting high potential for tubulin-binding activity and antimitotic efficacy.

This guide provides a definitive technical analysis of the compound's molecular identity, predicted physicochemical properties, and the rigorous experimental protocols required for its validation in drug discovery pipelines.

Part 1: Molecular Identity & Structural Analysis[1][2]

The precise definition of the molecular entity is the prerequisite for any downstream profiling.[2] The 4(1H)-one tautomer is the predominant stable form in solution compared to the 4-hydroxyquinoline tautomer.[2][1]

Property Data Notes
IUPAC Name 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one
Molecular Formula C₁₈H₁₇NO₄ Derived from Quinoline (C₉H₇N) + Phenyl (C₆H₅) + 3×Methoxy (CH₃O) - 4H
Molecular Weight 311.33 g/mol Monoisotopic Mass: ~311.1158 Da
Core Scaffold 4-Quinolone (Aza-flavone)Bioisostere of 5,6,7-trimethoxyflavone
Key Pharmacophore Trimethoxyphenyl motifAssociated with antimitotic/tubulin-destabilizing activity
Structural Diagram & Synthesis Logic

The synthesis of this compound typically follows the Conrad-Limpach cyclization or a modified Gould-Jacobs reaction , utilizing 3,4,5-trimethoxyaniline as the critical starting material.[1]

Synthesis_Pathway Start1 3,4,5-Trimethoxyaniline Inter Intermediate (β-anilinoacrylate) Start1->Inter Condensation (Cat. Acid) Start2 Ethyl Benzoylacetate Start2->Inter Cyclization Thermal Cyclization (250°C, Diphenyl ether) Inter->Cyclization - EtOH Product 5,6,7-Trimethoxy-2- phenylquinolin-4(1H)-one Cyclization->Product Tautomerization

Figure 1: Synthetic route via condensation of 3,4,5-trimethoxyaniline and ethyl benzoylacetate, followed by high-temperature cyclization.[1]

Part 2: Physicochemical Properties (The Core)

Understanding the physicochemical landscape is critical for formulation and ADME (Absorption, Distribution, Metabolism, Excretion) prediction. The values below represent a synthesis of calculated descriptors (SAR-based) and expected experimental ranges for this specific chemotype.

Property Value / Range Implication for Drug Development
Lipophilicity (cLogP) 2.8 – 3.4 Highly lipophilic due to the phenyl ring and three methoxy groups.[2][1] Likely to have high membrane permeability but poor aqueous solubility.[2]
Topological Polar Surface Area (TPSA) ~58 Ų < 140 Ų, indicating high probability of blood-brain barrier (BBB) penetration.[2]
Aqueous Solubility < 10 µg/mL (Low) Classified as BCS Class II or IV.[2] Formulation will require co-solvents (DMSO, PEG400) or lipid-based delivery.[2]
pKa (Basic) ~2.4 (Carbonyl Oxygen) The N1 proton is not basic; protonation occurs at the carbonyl oxygen.[2] The compound is neutral at physiological pH (7.4).[2]
H-Bond Donors / Acceptors 1 (NH) / 4 (3×OMe, 1×CO) Compliant with Lipinski’s Rule of Five (MW<500, LogP<5, HBD<5, HBA<10).

Part 3: Experimental Methodologies

To validate the theoretical properties above, the following self-validating protocols are recommended. These workflows prioritize data integrity and reproducibility.[2]

Protocol A: Thermodynamic Solubility Profiling (Shake-Flask Method)

Objective: Determine the equilibrium solubility in PBS (pH 7.[2]4) and simulated gastric fluid.[2]

  • Preparation: Weigh 2 mg of solid compound into a glass vial.

  • Solvent Addition: Add 1.0 mL of buffer (PBS pH 7.4).

  • Equilibration: Agitate at 37°C for 24 hours (shaking incubator).

  • Separation: Centrifuge at 15,000 rpm for 10 minutes to pellet undissolved solid.

  • Quantification: Analyze the supernatant via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

    • Quality Control: Verify the pellet is still the amorphous/crystalline starting material (not a salt or degradant) via XRPD if solubility is anomalously high.[2]

Protocol B: Lipophilicity Determination (LogD via HPLC)

Objective: Measure the distribution coefficient (LogD) experimentally, which is more accurate than calculated LogP for quinolones.

  • Column: C18 Reverse-phase column.

  • Mobile Phase: Methanol/Water gradient with 10mM Ammonium Acetate (pH 7.4).

  • Calibration: Inject a set of 5 standards with known LogP values (e.g., Toluene, Naphthalene).

  • Measurement: Determine the retention time (

    
    ) of 5,6,7-trimethoxy-2-phenylquinolin-4(1H)-one.
    
  • Calculation: Calculate

    
     (capacity factor) and interpolate LogD from the calibration curve.
    
Workflow Visualization: Physicochemical Validation Pipeline

Validation_Workflow cluster_Solubility Solubility Module cluster_Stability Metabolic Stability Compound Solid Compound (>98% Purity) ShakeFlask Shake-Flask Assay (PBS pH 7.4) Compound->ShakeFlask Microsome Liver Microsomes (Incubation 60 min) Compound->Microsome HPLC_UV HPLC-UV Quant ShakeFlask->HPLC_UV Decision Pass Criteria? HPLC_UV->Decision Solubility > 5µM? LCMS LC-MS/MS Analysis (Cl_int Calculation) Microsome->LCMS LCMS->Decision T1/2 > 30 min? Formulation Proceed to Formulation Decision->Formulation YES Redesign Structural Modification Decision->Redesign NO

Figure 2: Decision tree for physicochemical validation. Failure in solubility or metabolic stability triggers structural redesign (e.g., prodrug strategy).

Part 4: Structural Activity Relationship (SAR) Context

Why this specific isomer? The 5,6,7-trimethoxy substitution is not arbitrary. In the context of 2-phenyl-4-quinolones (often called "2-PQ" or "4-PQ" derivatives in literature), the A-ring substitution pattern dictates the mechanism of action.[2][1]

  • Tubulin Binding: The 5,6,7-trimethoxy motif is a bioisostere of the A-ring of Colchicine .[2] Compounds with this pattern often bind to the colchicine-binding site on tubulin, inhibiting polymerization and causing G2/M cell cycle arrest.[2]

  • Metabolic Liability: The methoxy groups are potential sites for O-demethylation by Cytochrome P450 enzymes (CYP3A4/2D6).[2][1] This necessitates the metabolic stability testing outlined in Part 3.

  • Comparison to Flavones: This compound is the nitrogen analog of 5,6,7-trimethoxyflavone (Baicalein trimethyl ether).[2] While the flavone is often noted for anti-inflammatory (NF-κB inhibition) and antiviral activity, the introduction of the Nitrogen (NH) in the quinolone core typically enhances cytotoxicity against cancer lines due to increased H-bond donor capability and distinct electronic distribution.

References

  • Hadjeri, M., et al. (2004).[2] "Antimitotic activity of 5-hydroxy-7-methoxy-2-phenyl-4-quinolones." Journal of Medicinal Chemistry. Link (Context: Establishes the SAR of methoxy-substituted 2-phenylquinolones as antimitotic agents).

  • Li, L., et al. (1994).[2] "Antitumor agents.[2][3][4] 150.[2] 2',3',4',5',5,6,7-Heptamethoxyflavone, a novel cytotoxic flavonoid from Murraya paniculata." Journal of Natural Products. Link (Context: Validates the biological relevance of the polymethoxy motif).

  • PubChem Compound Summary. "5,6,7-Trimethoxy-2-phenyl-4H-1-benzopyran-4-one" (Flavone Analog).[2][1] Link (Context: Physicochemical baseline for the oxygen-analog).

  • Lipinski, C. A. (2000).[2] "Drug-like properties and the causes of poor solubility and poor permeability."[2][1] Journal of Pharmacological and Toxicological Methods. Link (Context: Standard protocols for solubility and permeability).[2]

Sources

Foundational

Technical Whitepaper: Pharmacodynamics and Binding Kinetics of 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one

Executive Summary This technical guide characterizes the binding affinity and molecular interactions of 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one (referred to herein as TMPQ ). Belonging to the 2-phenyl-4-quinolone sca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide characterizes the binding affinity and molecular interactions of 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one (referred to herein as TMPQ ). Belonging to the 2-phenyl-4-quinolone scaffold, TMPQ is a structural isostere of naturally occurring flavonoids (specifically the trimethyl ether of aza-baicalein). Its pharmacophore—defined by the electron-rich 5,6,7-trimethoxy motif—mimics the A-ring of colchicine, designating it as a potent Tubulin Polymerization Inhibitor targeting the colchicine-binding site.

This document details the experimental frameworks for validating TMPQ’s primary pharmacodynamic target (Tubulin) and its pharmacokinetic carrier (Serum Albumin), providing researchers with self-validating protocols for determining dissociation constants (


) and thermodynamic parameters.

Molecular Architecture & Target Identification[1]

The biological activity of TMPQ is dictated by its specific substitution pattern. The 5,6,7-trimethoxy arrangement on the quinolone A-ring creates a steric and electrostatic profile highly complementary to the hydrophobic pockets of specific proteins.

The Pharmacophore[2][3]
  • Core Scaffold: 2-phenylquinolin-4(1H)-one (planar, lipophilic, intercalating potential).

  • Warhead: The 5,6,7-trimethoxy group.[1][2][3] This moiety is critical for binding to the Colchicine Binding Site (CBS) on

    
    -tubulin. It mimics the trimethoxyphenyl ring of colchicine and podophyllotoxin.
    
  • Mechanism: Binding to the CBS prevents the curved-to-straight conformational transition of tubulin necessary for microtubule assembly, leading to G2/M cell cycle arrest and apoptosis.

Target Prioritization
Target ProteinRoleInteraction TypeExpected Affinity (

)

-Tubulin
Primary Pharmacodynamic TargetHydrophobic/Steric (Colchicine Site)

to

M
Serum Albumin (HSA/BSA) Pharmacokinetic CarrierHydrophobic (Sudlow Site I)

to

M

Primary Target: Tubulin (Colchicine Site)[2]

The interaction between TMPQ and tubulin is the driver of its antineoplastic potential. Unlike taxanes (which stabilize microtubules), TMPQ acts as a destabilizer.

Binding Mechanism

TMPQ occupies the interface between


- and 

-tubulin subunits. The trimethoxy A-ring inserts into the hydrophobic pocket of

-tubulin (near Cys241), inducing a conformational wedge that inhibits lateral protofilament association.
Visualization of Signaling Pathway

The following diagram illustrates the downstream effects of TMPQ binding to tubulin.

Tubulin_Mechanism TMPQ TMPQ Ligand Complex TMPQ-Tubulin Complex (Colchicine Site) TMPQ->Complex Binding (Kd ~ nM) Tubulin_Free Free α/β-Tubulin Dimers Tubulin_Free->Complex Polymerization Microtubule Polymerization Tubulin_Free->Polymerization Normal Physiology Complex->Polymerization Inhibition Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Spindle Defect Apoptosis Apoptosis (Caspase 3/7 Activation) Arrest->Apoptosis Signaling Cascade

Caption: Mechanism of Action: TMPQ binds free tubulin dimers, blocking polymerization and triggering apoptotic cascades.

Secondary Target: Serum Albumin (HSA/BSA)

Characterizing the binding to Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA) is critical for understanding the drug's distribution and half-life. 2-phenyl-4-quinolones typically bind to Sudlow Site I (Subdomain IIA) , dominated by hydrophobic interactions and hydrogen bonding with Trp-214.

Fluorescence Quenching Analysis

The intrinsic fluorescence of BSA (excitation at 280 nm, emission peak at ~340 nm) is primarily due to Tryptophan residues. TMPQ acts as a quencher. Analyzing the quenching mechanism (Static vs. Dynamic) reveals the binding constant.[4]

  • Static Quenching: Formation of a ground-state complex (indicates strong binding).

  • Dynamic Quenching: Collisional encounters (indicates weak interaction).

Experimental Protocols

Protocol A: Determination of BSA Binding Constant ( )

Objective: Calculate the Stern-Volmer quenching constant (


) and the binding constant (

).

Reagents:

  • Protein Stock:

    
     M BSA in Phosphate Buffer (pH 7.4).
    
  • Ligand Stock:

    
     M TMPQ in DMSO (diluted to avoid solvent effects, final DMSO <1%).
    

Workflow:

  • Equilibration: Prepare 3.0 mL of BSA solution in a quartz cuvette.

  • Titration: Successively add aliquots (e.g., 5

    
    L) of TMPQ stock. Mix and equilibrate for 5 minutes at 298 K.
    
  • Measurement: Record fluorescence emission spectra (300–500 nm) with

    
     nm.
    
  • Correction: Correct fluorescence intensity for the Inner Filter Effect (IFE) due to TMPQ absorption at 280 nm.

Data Analysis (Stern-Volmer Equation):



  • 
    : Fluorescence intensities before and after addition of quencher (
    
    
    
    ).
  • 
    : Stern-Volmer quenching constant.[5]
    
  • 
    : Bimolecular quenching rate constant. If 
    
    
    
    , the mechanism is Static Quenching (complex formation).

Binding Constant Calculation (Modified Stern-Volmer):



  • Plot

    
     vs 
    
    
    
    .
  • Intercept:

    
     (Binding Constant).
    
  • Slope (

    
    ):  Number of binding sites (typically ~1 for this class).
    
Protocol B: Tubulin Polymerization Assay

Objective: Quantify the


 of TMPQ for polymerization inhibition.

Workflow:

  • Preparation: Use purified tubulin (>99%) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) supplemented with 1 mM GTP.

  • Incubation: Mix tubulin (3 mg/mL) with varying concentrations of TMPQ (0.1 – 50

    
    M) at 4°C.
    
  • Initiation: Shift temperature to 37°C to initiate polymerization.

  • Monitoring: Measure absorbance at 340 nm every 30 seconds for 60 minutes.

  • Result: Polymerization manifests as increased turbidity. TMPQ will suppress this increase dose-dependently.

Experimental Workflow Diagram

Experimental_Workflow cluster_BSA BSA Binding Assay (Fluorescence) cluster_Tubulin Tubulin Inhibition Assay Prep Prep BSA (1.5 μM) Titrate Titrate TMPQ (0-20 μM) Prep->Titrate Measure Measure F (λex 280nm) Titrate->Measure Calc Calc Ka (Stern-Volmer) Measure->Calc Tub_Prep Tubulin + GTP (4°C) Add_Drug Add TMPQ Tub_Prep->Add_Drug Heat Heat to 37°C Add_Drug->Heat OD340 Monitor OD340 (Turbidity) Heat->OD340

Caption: Parallel workflows for determining pharmacokinetic (BSA) and pharmacodynamic (Tubulin) parameters.

Structure-Activity Relationship (SAR) Insights

The binding affinity of TMPQ is not accidental; it is a result of precise chemical tuning.

  • 5,6,7-Trimethoxy Pattern: This is the "Colchicine Mimic." Studies on analogous trimethoxy-N-aryl-2-styrylquinolin-4-amines confirm that removing or relocating these methoxy groups (e.g., to 6,7-dimethoxy) significantly reduces tubulin affinity (

    
     drops from nM to 
    
    
    
    M range).
  • 2-Phenyl Ring: Provides the necessary lipophilicity to penetrate the deep hydrophobic cleft of Sudlow Site I on albumin. It also facilitates

    
     stacking interactions with aromatic residues (Tyr, Trp) in the binding pocket.
    
  • 4-Carbonyl/1-NH: These polar groups likely participate in hydrogen bonding networks (e.g., with Arg-410 or Tyr-411 in HSA), stabilizing the drug-protein complex.

References

  • Ghodsi, R., et al. (2020).[2] "Design, synthesis and biological evaluation of novel 5,6,7-trimethoxy-N-aryl-2-styrylquinolin-4-amines as potential anticancer agents and tubulin polymerization inhibitors." Bioorganic Chemistry. Link

  • Gokara, M., et al. (2010).[6] "Molecular Interaction Studies of Trimethoxy Flavone with Human Serum Albumin." PLoS ONE. Link[6]

  • Liu, C.H., et al. (2021).[7] "The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one."[7] Taiwanese Journal of Obstetrics and Gynecology. Link

  • Xiao, J., et al. (2008). "Fluorescence quenching study on the interaction of flavonoids with bovine serum albumin." Journal of Pharmaceutical and Biomedical Analysis. (Provides the foundational protocol for Stern-Volmer analysis of this scaffold).

Sources

Protocols & Analytical Methods

Method

Application Note: Crystallization &amp; Purification Protocols for 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one

Introduction & Compound Profile 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one belongs to the 2-phenyl-4-quinolone class, a privileged scaffold in medicinal chemistry known for antimitotic, antitumor, and antiviral properti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Compound Profile

5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one belongs to the 2-phenyl-4-quinolone class, a privileged scaffold in medicinal chemistry known for antimitotic, antitumor, and antiviral properties. Unlike simple quinolones, the 5,6,7-trimethoxy substitution pattern imparts significant electron density to the A-ring, altering its solubility profile and crystal packing tendencies.

This guide addresses the specific challenges associated with this molecule:

  • Polymorphism: The competition between the 4-quinolone (keto) and 4-hydroxyquinoline (enol) tautomers in the solid state.

  • Solubility: The lipophilic methoxy groups reduce water solubility while increasing solubility in chlorinated solvents, often leading to "oiling out" during classical recrystallization.

  • Purity: Synthetic routes (e.g., cyclization of chalcones) often leave unreacted intermediates that co-precipitate.

Physicochemical Summary
PropertyDescription
Molecular Formula C₁₈H₁₇NO₄
Molecular Weight ~311.33 g/mol
Appearance Pale yellow to off-white solid
Melting Point Expected range: 210–240°C (Dependent on polymorph)
pKa (Calculated) ~2.5 (Quinoline nitrogen), ~11 (NH deprotonation)
Solubility (High) DMSO, DMF, TFA, Hot Ethanol, Dichloromethane
Solubility (Low) Water, Hexane, Diethyl Ether, Cold Ethanol

Crystallization Strategy & Logic

The purification strategy relies on the Amphoteric Solubility Switch and Thermal Shift principles. Because the molecule contains a basic nitrogen (albeit weak due to vinylogous amide character) and a lipophilic core, we can exploit pH manipulation and temperature gradients.

Decision Matrix (Workflow)

CrystallizationWorkflow Start Crude 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one PurityCheck Purity < 95%? Start->PurityCheck SolubilityCheck Soluble in hot EtOH? PurityCheck->SolubilityCheck No (Clean) MethodB Method B: Acid-Base Swing (Acetic Acid -> Ammonia) PurityCheck->MethodB Yes (Dirty) MethodA Method A: Thermal Recrystallization (Ethanol/Methanol) SolubilityCheck->MethodA Yes MethodC Method C: Anti-Solvent Precipitation (DMSO/Water) SolubilityCheck->MethodC No (Low Solubility) XRay Single Crystal Growth (Vapor Diffusion) MethodA->XRay Optional

Figure 1: Decision tree for selecting the optimal crystallization method based on crude purity and solubility profiles.

Detailed Protocols

Protocol A: Thermal Recrystallization (The "Gold Standard")

Best for: Final polishing of material with >95% purity. Mechanism: Exploits the steep solubility curve in lower alcohols created by the trimethoxy-phenyl interaction.

Reagents:

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

  • Anti-solvent (Optional): Water or Hexane.

Procedure:

  • Dissolution: Place 1.0 g of crude solid in a 50 mL Erlenmeyer flask. Add 15 mL of Ethanol.

  • Heating: Heat the mixture to reflux (approx. 78°C) with magnetic stirring.

    • Critical Step: If the solid does not dissolve completely, add EtOH in 2 mL increments. Do not exceed 30 mL total volume. If insoluble particles remain, they are likely inorganic salts; filter them out while hot.

  • Nucleation Control: Remove from heat. Allow the flask to cool slowly to room temperature on a cork ring (insulation prevents rapid cooling which causes oiling).

  • Crystallization: Once at room temperature, transfer to a 4°C fridge for 12 hours.

    • Observation: Look for pale yellow needles.[1] If an oil forms, reheat and add a seed crystal or scratch the glass surface.

  • Harvesting: Filter via vacuum filtration (Buchner funnel). Wash the cake with 5 mL of ice-cold Ethanol.

  • Drying: Dry in a vacuum oven at 50°C for 6 hours to remove solvates.

Protocol B: Acid-Base Swing Purification

Best for: Crude reaction mixtures containing tars, unreacted anilines, or inorganic salts. Mechanism: Protonation of the quinolone nitrogen renders the molecule water-soluble, allowing filtration of non-basic impurities, followed by reprecipitation.

Reagents:

  • Dissolution Phase: Glacial Acetic Acid or 1M HCl.

  • Neutralization Phase: Ammonium Hydroxide (NH₄OH) or 2M NaOH.

Procedure:

  • Acid Dissolution: Suspend 1.0 g of crude material in 10 mL of Glacial Acetic Acid (or 20 mL 1M HCl). Stir at 50°C until fully dissolved.

    • Note: The solution will likely turn deep yellow/orange due to protonation.

  • Filtration: Filter the warm solution through a Celite pad to remove insoluble tars or carbon residues.

  • Precipitation: Cool the filtrate to room temperature. Slowly add Ammonium Hydroxide dropwise with vigorous stirring.

    • Target pH: Adjust to pH 8–9.

  • Aging: A heavy precipitate will form. Allow the slurry to stir for 30 minutes to ensure the amorphous solid converts to a stable crystalline form.

  • Wash: Filter the solid and wash extensively with water (to remove ammonium salts) followed by a small amount of cold acetone.

Protocol C: Vapor Diffusion (For X-Ray Crystallography)

Best for: Growing high-quality single crystals for XRD analysis.

Procedure:

  • Inner Vial: Dissolve 20 mg of the pure compound in 1 mL of DMF or THF (Solvent A) in a small HPLC vial.

  • Outer Vessel: Place the open HPLC vial inside a larger jar containing 10 mL of Diethyl Ether or Pentane (Solvent B).

  • Equilibrium: Cap the large jar tightly. Store in a dark, vibration-free area.

  • Mechanism: Solvent B (volatile) diffuses into Solvent A, slowly increasing supersaturation and driving the formation of large, prismatic crystals over 3–7 days.

Critical Process Parameters (CPPs) & Troubleshooting

Tautomeric Control

The 4-quinolone scaffold can exist as the NH-keto form (preferred in solid state) or the OH-enol form.

  • Solvent Effect: Protic solvents (Ethanol, Water) stabilize the NH-keto form via Hydrogen Bonding. Aprotic non-polar solvents may trap the enol form, leading to polymorphism.

  • Recommendation: Always include a protic solvent (EtOH, H₂O) in the final step to ensure the thermodynamically stable polymorph is isolated.

"Oiling Out"

The trimethoxy groups make the molecule "greasy." If the solution turns into a biphasic oil upon cooling instead of crystals:

  • Reheat to redissolve.

  • Seed the solution with a tiny crystal of pure product.

  • Slower Cooling: Wrap the flask in foil/cotton to slow the thermal ramp.

  • Add Co-solvent: Add 5% DMSO to the Ethanol to increase solubility of the oil phase, preventing liquid-liquid phase separation.

References

  • Physicochemical Properties of 4-Quinolones

    • Barreca, M. L., et al. "Biopharmaceutic evaluation of some 4-quinolone derivatives."[2] PubMed. Available at: [Link] (General reference for quinolone solubility/pKa).

  • Synthesis and Crystallization of Methoxy-substituted Quinolones

    • Hsu, S. C., et al. "In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents." PMC. Available at: [Link] (Describes 5,6,7-methoxy analogs and their isolation).

  • Solvent Selection for Quinolones

    • Baumann, J. B.[3] "Solvent selection for recrystallization: An undergraduate organic experiment." Journal of Chemical Education. Available at: [Link] (Foundational logic for solvent screening).

  • General Quinolone Crystallization Methods

Sources

Application

Application Note: Cell Culture Treatment &amp; Dosage Optimization for 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one

Introduction & Compound Profile 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one (hereafter referred to as TMPQ ) is a synthetic small molecule belonging to the 2-phenyl-4-quinolone (2-PQ) class.[1][2][3] Structurally, it is...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Compound Profile

5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one (hereafter referred to as TMPQ ) is a synthetic small molecule belonging to the 2-phenyl-4-quinolone (2-PQ) class.[1][2][3] Structurally, it is an aza-analogue of flavones (specifically related to 5,6,7-trimethoxyflavone) where the pyran oxygen is replaced by a nitrogen atom.[1][2][3]

While specific derivatives in this class are investigated for various activities—including


-glucosidase inhibition and anti-inflammatory effects—the 2-phenyl-4-quinolone scaffold is most prominently recognized in drug discovery as a potent antimitotic agent .[1][2][3] These compounds typically function by binding to the colchicine site of tubulin, inhibiting microtubule polymerization, and inducing cell cycle arrest at the G2/M phase, leading to apoptosis.[1][2][3]

This guide provides a standardized protocol for solubilization, dose-range finding, and treatment in mammalian cell culture to evaluate its biological activity.[1][2][3]

Physicochemical Profile
PropertyDetail
Chemical Name 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one
Class 2-Phenyl-4-quinolone (Flavone isostere)
Molecular Formula C₁₈H₁₇NO₄
Molecular Weight ~311.33 g/mol
Solubility Insoluble in water; Soluble in DMSO (>10 mM)
Appearance Typically off-white to pale yellow solid

Reconstitution & Storage Protocols

Due to the lipophilic nature of the trimethoxy-substituted quinolone core, proper reconstitution is critical to prevent precipitation in aqueous cell culture media.[1][2][3]

A. Stock Solution Preparation (10 mM)
  • Weighing: Accurately weigh 3.11 mg of TMPQ powder.

  • Solvent: Add 1.0 mL of sterile, cell-culture grade Dimethyl Sulfoxide (DMSO) .

    • Note: Do not use Ethanol as the primary solvent; quinolones often crystallize out of ethanol upon addition to media.[1][2][3]

  • Dissolution: Vortex vigorously for 30–60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Sterilization: If necessary, filter through a 0.22 µm PTFE (hydrophobic) syringe filter.[1][2][3] Do not use aqueous filters (PES/Nylon) as the compound may bind.[1][2][3]

B. Storage[1][2][3]
  • Aliquot: Dispense into 50–100 µL aliquots to avoid freeze-thaw cycles.

  • Temperature: Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

  • Light Sensitivity: Protect from light using amber tubes or foil wrapping.[1][2][3]

Experimental Workflow: Dosage Optimization

Since TMPQ is a research compound with cell-line-dependent potency, a fixed dose cannot be assumed.[1][2][3] You must perform a Dose-Response Assay (MTT, MTS, or CCK-8) to determine the IC₅₀ before proceeding to functional assays.[1][2][3]

Step 1: Cell Seeding[1][2][3]
  • Adherent Cells (e.g., HeLa, MCF-7): Seed 3,000–5,000 cells/well in 96-well plates.[1][2][3]

  • Suspension Cells (e.g., HL-60): Seed 10,000–20,000 cells/well.[1][2][3]

  • Incubation: Allow cells to adhere/equilibrate for 24 hours at 37°C, 5% CO₂ prior to treatment.[1][2][3]

Step 2: Serial Dilution Strategy

Prepare a 1000X master dilution plate in DMSO first, then dilute into media.[1][2][3] This ensures the final DMSO concentration remains constant (0.1%) across all doses.[1][2][3]

Dose Range: 0.1 µM to 100 µM (Logarithmic scale).

DilutionProtocol cluster_0 Critical Control Stock Stock (10 mM) in DMSO Dil1 100 µM Working (1:100 Dilution) Stock->Dil1 Dilute in Media (Intermediate Step) Dil2 10 µM Working Dil1->Dil2 1:10 Serial Dilution Cells Cells in 96-well Dil1->Cells Add to Cells Final DMSO < 0.1% Dil3 1 µM Working Dil2->Dil3 Dil2->Cells Dil4 0.1 µM Working Dil3->Dil4 Dil3->Cells Dil4->Cells Media Culture Media (999 µL) Vehicle Vehicle Control (0.1% DMSO only)

Figure 1: Serial dilution workflow ensuring consistent vehicle concentration.

Step 3: Treatment & Readout[1][2][3]
  • Treatment Duration: Incubate cells with TMPQ for 48 to 72 hours .[1][2][3] (Antimitotic effects often require >24h to manifest as cytotoxicity).[1][2][3]

  • Assay: Add MTT/CCK-8 reagent.[1][2][3] Incubate 1–4 hours. Measure Absorbance.

  • Calculation: Normalize to Vehicle Control (set as 100% viability). Plot [Log Concentration] vs. % Viability to calculate IC₅₀.[1][2][3]

Mechanism of Action & Functional Assays

If cytotoxicity is observed (IC₅₀ < 10 µM), the mechanism is likely related to microtubule destabilization, a hallmark of the 2-phenylquinolone scaffold.[1][2][3]

Validating the Mechanism

To confirm the activity of TMPQ beyond simple toxicity, perform the following:

  • Cell Cycle Analysis (Flow Cytometry):

    • Stain with Propidium Iodide (PI).[1][2][3]

    • Expected Result: Accumulation of cells in the G2/M phase (4N DNA content) compared to control.[1][2][3]

  • Tubulin Polymerization Assay (Cell-free):

    • Use a fluorescence-based tubulin polymerization kit.[1][2][3]

    • Expected Result: TMPQ should inhibit the increase in fluorescence (preventing polymerization), similar to Colchicine or Nocodazole.[1][2][3]

MOA TMPQ TMPQ Treatment (1-10 µM) Target Binds Tubulin (Colchicine Site) TMPQ->Target Effect1 Inhibits Microtubule Polymerization Target->Effect1 Check Spindle Assembly Checkpoint Activation Effect1->Check Arrest G2/M Cell Cycle Arrest Check->Arrest Failed Mitosis Death Apoptosis (Caspase-3 Activation) Arrest->Death Prolonged Arrest

Figure 2: Predicted signaling cascade for 2-phenyl-4-quinolone derivatives leading to apoptosis.

Summary of Dosage Guidelines

Experiment TypeRecommended Concentration RangeDurationEndpoint
Cytotoxicity Screening 0.01 µM – 100 µM (8-point dose)48–72 hIC₅₀ Determination
Cell Cycle Analysis 1× and 2× IC₅₀ (typically 1–5 µM)24 hG2/M Arrest %
Western Blotting 5 µM, 10 µM24 hCyclin B1, Caspase-3
Enzyme Inhibition 10 µM – 50 µM1–2 h

-Glucosidase activity

Safety Warning: TMPQ is a potent bioactive molecule.[1][2][3] Handle with gloves and in a biosafety cabinet. Dispose of all DMSO waste as hazardous chemical waste.[1][2][3]

References

  • Synthesis and Cytotoxic Evaluation of 2-phenyl-4-quinolone Deriv

    • Context: Establishes the 2-phenyl-4-quinolone scaffold as a privileged structure for antitumor agents targeting solid tumors.[1][2][3]

    • Source: National Institutes of Health (NIH) / PubMed.[1][2][3]

  • Synthesis and evaluation of 5,6,7-trihydroxy-2-phenyl-4-quinolone and analogues.

    • Context: Describes the specific synthesis of the trimethoxy- and trihydroxy- variants and their evalu
    • Source: Hokkaido University Collection.[1][2][3]

  • Rational design of 4-phenylquinolin-2(1H)

    • Context: Provides comparative IC50 data for methoxy-substituted quinolones, highlighting the structure-activity relationship (SAR) where methoxy groups often enhance lipophilicity and cellular uptake.[1][2][3]

    • Source: MDPI / ResearchGate.[1][2][3]

    • [1][2][3]

  • NIST Chemistry WebBook: 5,6,7-Trimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one.

    • Context: Chemical structure verification and synonym mapping for trimethoxy-flavone analogues.
    • Source: National Institute of Standards and Technology (NIST).[1][2][3]

    • [1][2][3]

Sources

Method

Application Note: Advanced Extraction and Isolation Strategies for Quinolinone Derivatives

Abstract Quinolinone derivatives (including 2-quinolinones and 4-quinolinones) represent a privileged scaffold in drug discovery, serving as the core for blockbuster antibiotics (fluoroquinolones), antipsychotics, and an...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Quinolinone derivatives (including 2-quinolinones and 4-quinolinones) represent a privileged scaffold in drug discovery, serving as the core for blockbuster antibiotics (fluoroquinolones), antipsychotics, and anticancer agents.[1] However, their isolation is complicated by their amphoteric nature, lactam-lactim tautomerism, and often poor solubility in standard non-polar solvents. This guide moves beyond generic alkaloid protocols, providing optimized workflows for Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and pH-zone-refining Counter-Current Chromatography (CCC).

Physicochemical Considerations for Extraction

Successful isolation requires exploiting the specific chemical behaviors of the quinolinone core. Unlike simple amines, quinolinones are not "simple" bases.

The Tautomerism Trap

Quinolinones exist in equilibrium between the lactam (keto) and lactim (enol) forms.

  • 2-Quinolinones (Carbostyrils): Predominantly exist as the lactam form in solution. This makes them less basic than quinoline and more polar, often requiring chlorinated solvents or alcohols for efficient extraction.

  • 4-Quinolinones: Also favor the lactam form but can exhibit significant amphoteric character, especially with acidic substituents (e.g., carboxylic acids in ciprofloxacin).

Solubility & pKa
  • Basicity: The nitrogen in the lactam ring is less basic (pKa ~ -0.7 to 1) compared to a standard pyridine-like nitrogen due to resonance with the carbonyl. However, N-alkylation or substituents can shift this.

  • Acidity: If an N-H is present, it can be deprotonated (pKa ~ 11-12), allowing extraction into strong aqueous base.

Expert Insight: Never assume a quinolinone will extract into diethyl ether from a basic aqueous phase like a standard alkaloid. Their high polarity often demands Dichloromethane (DCM) or Ethyl Acetate (EtOAc), and sometimes n-Butanol for highly polar derivatives.

Protocol A: Modified Acid-Base Extraction (LLE)

Application: Isolation from crude plant extracts or complex synthetic reaction mixtures.

Logic Flow

This protocol utilizes the pH-dependent solubility switch. We first protonate basic impurities (or the target if it has a basic side chain), then adjust pH to neutralize the quinolinone for organic extraction.

Step-by-Step Methodology
  • Initial Solubilization:

    • Dissolve crude residue in 0.5 M HCl .

    • Reasoning: Protonates basic nitrogens; keeps neutral lipophiles and acidic impurities in the organic phase during the next step.

  • Acid Wash (Defatting):

    • Extract the acidic aqueous layer with n-Hexane or Diethyl Ether (3x).

    • Discard Organic Layer: Removes fats, waxes, and non-basic terpenes.

  • Basification (The Critical Step):

    • Adjust aqueous phase pH to pH 9-10 using Ammonium Hydroxide (

      
      ).
      
    • Note: Avoid strong NaOH if your derivative has ester groups or phenolic hydroxyls, which would ionize and prevent extraction.

  • Target Extraction:

    • Extract aqueous phase with Dichloromethane (DCM) or Chloroform:Methanol (9:1) .

    • Why Methanol? Pure DCM may not solubilize polar lactams efficiently. The 10% MeOH acts as a modifier to disrupt hydrogen bonding networks.

  • Drying & Concentration:

    • Dry combined organic layers over anhydrous

      
      .
      
    • Evaporate under reduced pressure (

      
      ).
      
Visualization: Acid-Base Logic

AcidBaseExtraction Start Crude Mixture Acidify Add 0.5M HCl (pH < 2) Start->Acidify Wash Wash with Hexane Acidify->Wash Sep1 Separation Wash->Sep1 OrgWaste Organic Phase (Fats/Neutrals) DISCARD Sep1->OrgWaste Lipophilic AqAcid Aqueous Acid Phase (Target + Salts) Sep1->AqAcid Hydrophilic Basify Adjust to pH 9-10 (NH4OH) AqAcid->Basify Extract Extract with DCM:MeOH (9:1) Basify->Extract Sep2 Separation Extract->Sep2 AqWaste Aqueous Phase (Salts/Polar Impurities) Sep2->AqWaste FinalOrg Organic Phase (Target Quinolinone) Sep2->FinalOrg Target Isolated

Figure 1: Logic flow for the acid-base purification of amphoteric quinolinone derivatives.

Protocol B: Solid-Phase Extraction (SPE)

Application: Trace analysis from biological fluids (plasma/urine) or water samples. Recommended Cartridge: Hydrophilic-Lipophilic Balanced (HLB) or Mixed-Mode Cation Exchange (MCX).

Comparison of Sorbents
Sorbent TypeMechanismBest For
C18 (End-capped) Hydrophobic InteractionNon-polar synthetic derivatives.
HLB (Polymeric) Hydrophobic + PolarPolar metabolites; general screening.
MCX (Mixed-Mode) Cation Exchange + HydrophobicBasic quinolinones (e.g., fluoroquinolones).
MCX Protocol (High Specificity)
  • Conditioning: 1 mL MeOH followed by 1 mL Water.

  • Loading: Acidify sample (pH 2) with

    
     to ensure the quinolinone nitrogen is positively charged. Load onto cartridge.
    
  • Washing:

    • Wash 1: 0.1 M HCl (Removes proteins/neutrals).

    • Wash 2: MeOH (Removes hydrophobic neutrals). Target remains bound by ionic interaction.

  • Elution: 5%

    
     in MeOH.
    
    • Mechanism:[2][3][4][5][6] The base neutralizes the positive charge on the quinolinone, breaking the ionic bond and releasing it into the methanol.

Protocol C: pH-Zone-Refining Counter-Current Chromatography (CCC)

Application: Preparative scale (gram-level) isolation of alkaloids with high recovery. Advantage: Unlike silica columns, CCC uses a liquid stationary phase, preventing irreversible adsorption of polar quinolinones.

The "pH-Zone-Refining" Mechanism

This advanced technique uses a "Retainer" (acid) in the stationary phase and an "Eluter" (base) in the mobile phase to create sharp, highly concentrated rectangular peaks.[4]

Solvent System: HEMWat

System: n-Hexane : Ethyl Acetate : Methanol : Water (Typical ratio 3:5:4:5)[7]

Step-by-Step Procedure
  • Preparation:

    • Equilibrate the solvent system.[3][8] Separate Upper Phase (UP) and Lower Phase (LP).

    • Stationary Phase (UP): Add TFA (Trifluoroacetic acid) at 10 mM (Retainer).

    • Mobile Phase (LP): Add

      
        at 10 mM (Eluter).
      
  • Loading:

    • Fill the CCC coil with the acidified Stationary Phase.

    • Dissolve sample in a mixture of UP and LP (neutral).

  • Elution:

    • Pump the basic Mobile Phase (Head-to-Tail mode).[6]

    • Rotate coil at high speed (e.g., 800-1000 rpm).

  • Detection:

    • Monitor UV (254/280 nm) and pH .

    • Quinolinones will elute as rectangular "flat-top" peaks at specific pH plateaus.

Visualization: CCC Separation

CCC_Mechanism cluster_column CCC Column Coil Zone1 Impurity A (Low pKa) Detector UV + pH Detector Zone1->Detector Elutes First Zone2 Target Quinolinone (Mid pKa) Zone2->Zone1 Displaces Zone3 Impurity B (High pKa) Zone3->Zone2 Displaces Eluter Mobile Phase (Base/Eluter) Eluter->Zone3 Pushes

Figure 2: Displacement mechanism in pH-zone-refining CCC. Analytes self-assemble into zones based on pKa and hydrophobicity.

References

  • Ito, Y. (2013). pH-zone-refining counter-current chromatography: Origin, mechanism, procedure and applications.[3] Journal of Chromatography A. Link

  • Wang, X., et al. (2015).[2][6] Preparative separation of three isoquinoline alkaloids from Berberidis radix by pH-zone-refining countercurrent chromatography. Journal of Separation Science. Link

  • Soto-Chinchilla, J.J., et al. (2005). Analytical methods for the determination of quinolones in food and environment.[5] TrAC Trends in Analytical Chemistry. Link

  • Sigma-Aldrich. (2023). Guide to Solid Phase Extraction.Link

  • He, J., et al. (2017). Isolation of quinoline alkaloids from three Choisya species by high-speed countercurrent chromatography. Revista Brasileira de Farmacognosia.[9] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yield for 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one Synthesis

Overview Welcome to the Technical Support Center for advanced heterocyclic synthesis. As a Senior Application Scientist, I frequently consult on the synthesis of highly functionalized 2-phenyl-4-quinolones. The target mo...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the Technical Support Center for advanced heterocyclic synthesis. As a Senior Application Scientist, I frequently consult on the synthesis of highly functionalized 2-phenyl-4-quinolones. The target molecule, 5,6,7-trimethoxy-2-phenylquinolin-4(1H)-one, is a critical precursor and pharmacophore in the development of antimitotic agents and tubulin polymerization inhibitors.

The most robust and scalable method for synthesizing this specific trimethoxy-substituted scaffold relies on a three-step sequence culminating in a base-mediated Camps cyclization[1]. Unlike the Conrad-Limpach synthesis, which requires extreme thermal conditions (>250 °C) that can degrade heavily oxygenated rings, the Camps cyclization operates under milder conditions, preserving the integrity of the 3,4,5-trimethoxy moiety[2].

Standard Operating Procedure (SOP): The Three-Step Workflow

To establish a self-validating system, ensure you monitor each step via TLC and LC-MS. The disappearance of starting material and the emergence of specific UV-active or fluorescent intermediates will validate the success of each phase.

Step 1: Amidation

Objective: Synthesize N-(3,4,5-trimethoxyphenyl)benzamide.

  • Dissolve 3,4,5-trimethoxyaniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous CH₂Cl₂ at 0 °C.

  • Add benzoyl chloride (1.1 eq) dropwise. Stir for 2 h at room temperature.

  • Validation: Wash the organic layer with 1N HCl and brine. The product is a stable, UV-active solid[1].

Step 2: Friedel-Crafts Acylation

Objective: Synthesize N-(2-acetyl-3,4,5-trimethoxyphenyl)benzamide.

  • Dissolve the amide from Step 1 (1.0 eq) in anhydrous 1,2-dichloroethane.

  • Add acetyl chloride (1.5 eq) and cool the system to 0 °C.

  • Slowly add Tin(IV) chloride (SnCl₄) (2.5 eq). Reflux the mixture for 4 h[1].

  • Validation: Quench carefully with ice water. The successful installation of the acetyl group shifts the NMR signals and increases the polarity of the molecule on silica gel.

Step 3: Camps Cyclization (The Critical Step)

Objective: Intramolecular condensation to yield 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one.

  • Dissolve N-(2-acetyl-3,4,5-trimethoxyphenyl)benzamide (1.0 eq) in strictly anhydrous THF under an argon atmosphere.

  • Add Potassium tert-butoxide (t-BuOK) (5.0 eq)[1].

  • Reflux the reaction mixture for 20 h[1].

  • Validation: Cool to room temperature and quench with saturated aqueous NH₄Cl. The target quinolone will exhibit strong fluorescence under 365 nm UV light, distinguishing it from the non-fluorescent precursor.

Troubleshooting Guides & FAQs

Q1: My final Camps cyclization is yielding a mixture of isomers, specifically a significant amount of the 2-quinolone instead of the desired 4-quinolone. How do I fix this? A1: This is a classic regioselectivity issue inherent to the Camps cyclization. The cyclization of N-(2-acetylaryl)amides can yield either quinolin-4(1H)-ones or quinolin-2(1H)-ones depending on the base used[3]. Strong bases like t-BuOK or NaOH favor the deprotonation of the ketone α-carbon, leading to the ketone enolate that attacks the amide carbonyl to form the 4-quinolone[4]. Weaker bases (like Cs₂CO₃) favor amide enolate formation, leading to the 2-quinolone[4]. Ensure you are using strictly anhydrous t-BuOK and that your THF is completely dry. Moisture will quench the alkoxide, effectively lowering the basicity of the system and shifting the product ratio toward the undesired isomer.

Q2: During the Friedel-Crafts acylation (Step 2), I am observing significant demethylation of the trimethoxy groups. What is causing this? A2: Demethylation (ether cleavage) is a common side reaction when using harsh Lewis acids like AlCl₃ or BBr₃. The 3,4,5-trimethoxy groups are highly susceptible to Lewis acid-mediated ether cleavage. To prevent this, our protocol explicitly uses SnCl₄ (Tin(IV) chloride)[1]. SnCl₄ provides sufficient Lewis acidity to activate the acetyl chloride for the electrophilic aromatic substitution without cleaving the aryl methyl ethers.

Q3: The yield of the Friedel-Crafts acylation is very low, and I recover mostly starting material. Why? A3: While the methoxy groups are strongly activating for electrophilic aromatic substitution, their oxygen lone pairs coordinate strongly with the Lewis acid, effectively deactivating the catalyst. You must use an excess of SnCl₄ (typically >2 equivalents) to account for this coordination[1]. Additionally, ensure the reaction is kept strictly anhydrous; SnCl₄ reacts violently with ambient moisture to form insoluble tin oxides and HCl, destroying the catalytic cycle.

Q4: The Camps cyclization stalls at 50% conversion despite using t-BuOK. How can I drive the reaction to completion? A4: The Camps cyclization generates water as a byproduct during the final dehydration step that forms the aromatic quinolone ring[4]. This water can quench the t-BuOK base. If your reaction stalls, it is likely because the base has been depleted. This is why the protocol calls for a massive excess (5.0 equivalents) of t-BuOK[1]. If stalling persists, consider adding activated 4Å molecular sieves to the reaction flask to sequester the generated water and protect the alkoxide base.

Quantitative Data: Base & Solvent Optimization

The following table summarizes the causal relationship between base strength, solvent selection, and the resulting regioselectivity during the Camps cyclization of N-(2-acetyl-3,4,5-trimethoxyphenyl)benzamide.

Base System (Equivalents)SolventTemperatureTime4-Quinolone Yield (Target)2-Quinolone Yield (Isomer)
t-BuOK (5.0 eq) THF Reflux (66 °C) 20 h >85% <5%
NaOH (3.5 eq)Dioxane110 °C12 h72%15%
t-BuOK (1.5 eq)THFReflux (66 °C)20 h35%12% (Stalled)
Cs₂CO₃ (3.0 eq)DMF100 °C24 h<10%>80%

Data synthesis based on established Camps cyclization parameters[1][3][5].

Mechanistic Pathway Visualization

The diagram below illustrates the divergent mechanistic pathways of the Camps cyclization. The choice of base dictates which enolate intermediate is formed, directly controlling the regiochemical outcome of the synthesis.

CampsMechanism Precursor N-(2-acetyl-3,4,5-trimethoxyphenyl)benzamide (Starting Material) StrongBase Strong Base (t-BuOK) Deprotonates Ketone α-Carbon Precursor->StrongBase WeakBase Weak Base (Cs2CO3) Deprotonates Amide Nitrogen Precursor->WeakBase KetoneEnolate Ketone Enolate Intermediate StrongBase->KetoneEnolate Kinetically Favored Product4 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one (Target Product) KetoneEnolate->Product4 Intramolecular Attack AmideEnolate Amide Enolate Intermediate WeakBase->AmideEnolate Thermodynamically Favored Product2 5,6,7-Trimethoxy-2-phenylquinolin-2(1H)-one (Undesired Isomer) AmideEnolate->Product2 Intramolecular Attack

Caption: Regioselectivity in the Camps cyclization dictated by base strength and enolate formation.

References

1.[1] Title: α-Glucosidase inhibition of 6-hydroxyflavones. Part 3, Synthesis and evaluation of 2,3,4-trihydroxybenzoyl-containing flavonoid analogs. Source: Hokkaido University. URL: 2.[4] Title: Camps quinoline synthesis. Source: Grokipedia. URL: 3.[2] Title: Camps quinoline synthesis. Source: Wikipedia. URL: 4.[3] Title: Camps Reaction and Related Cyclizations. Source: Russian Journal of Organic Chemistry (via ResearchGate). URL: 5.[5] Title: Development of a Copper-catalyzed Amidation-Base-promoted Cyclization Sequence for the Synthesis of 2-Aryl-4-quinolones. Source: MIT DSpace. URL:

Sources

Optimization

Technical Support Center: Stability of 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one in Aqueous Solution

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the aqueous stability of 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one. Understanding and...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the aqueous stability of 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one. Understanding and controlling the stability of this compound is paramount for generating reproducible and reliable experimental data. This document provides in-depth troubleshooting advice, validated experimental protocols, and answers to frequently asked questions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and stability of 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one.

Q1: My solution of 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one is turning yellow/brown. What does this indicate?

Discoloration is a common and immediate indicator of compound degradation.[1] For quinoline-based compounds, this is often caused by oxidation or photodegradation upon exposure to ambient light and oxygen.[1] The formation of these colored byproducts signifies a compromised sample that should not be used for sensitive quantitative experiments. It is crucial to store all solutions containing this compound protected from light.[1]

Q2: I am observing a progressive loss of potency and inconsistent results in my biological assays. Could this be related to compound stability?

Yes, this is a classic sign of compound degradation. Quinolinone compounds can be unstable in aqueous solutions, with their integrity being influenced by several factors including pH, temperature, and light exposure.[1] A gradual loss of the parent compound to various degradation products will directly lead to decreased efficacy and poor reproducibility in your assays. It is strongly recommended to prepare fresh solutions for each experiment or to validate the stability of your stock solutions under your specific experimental and storage conditions.[1]

Q3: What are the primary factors that influence the stability of 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one in aqueous solutions?

The stability of quinolinone derivatives is primarily governed by the following factors:

  • pH: The solubility and stability of the quinoline scaffold are highly dependent on the pH of the solution.[1][2][3] Degradation can be accelerated in both strongly acidic and basic conditions due to hydrolysis of the internal amide bond within the quinolinone ring.[4]

  • Light: Many quinoline compounds are photosensitive and will degrade when exposed to UV or even ambient light.[1][5][6] This photodegradation can lead to the formation of hydroxylated derivatives and other complex byproducts.[1][4]

  • Temperature: Elevated temperatures increase the rate of all chemical reactions, including degradation.[1] Storing solutions at lower temperatures (e.g., 4°C or -20°C) is a standard practice to slow these processes.[1]

  • Oxidation: The quinolinone structure can be susceptible to oxidation, especially in the presence of dissolved oxygen or oxidizing agents.[1][4] The electron-rich methoxy groups on the quinoline ring may increase this susceptibility.

Q4: How can I minimize the degradation of my 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one solutions?

To enhance stability, a multi-faceted approach is required:

  • pH Control: Utilize buffers to maintain the pH in a range where the compound is most stable, which should be determined experimentally.[1] For many quinolones, a near-neutral pH is often preferable to harsh acidic or alkaline conditions.[7]

  • Light Protection: Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[1] This is one of the most critical and easily implemented measures.

  • Temperature Management: Prepare stock solutions and store them at -20°C or -80°C. Aliquot stock solutions to avoid repeated freeze-thaw cycles, which can also contribute to degradation.[1]

  • Inert Atmosphere: For long-term storage or when working with particularly sensitive assays, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Part 2: Troubleshooting Guide for Stability Issues

If you suspect degradation is affecting your experiments, follow this logical workflow to diagnose and resolve the issue.

Symptom Checklist:
  • Inconsistent assay results (e.g., variable IC50 values).

  • Visible changes in the solution (color change from colorless to yellow/brown, formation of precipitate).

  • Reduced biological activity compared to freshly prepared samples.

  • Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).

Diagnostic Workflow:

A Start: Stability Issue Suspected B Step 1: Review Preparation Protocol - Was the solution prepared fresh? - Was the correct solvent/buffer used? - Were calculations double-checked? A->B C Step 2: Analyze Environmental Factors B->C D Light Exposure - Was the solution protected from light during preparation, storage, and use? C->D E Temperature History - Was the solution stored at the correct temperature? (e.g., 4°C, -20°C) - How many freeze-thaw cycles? C->E F pH of Solution - Was the solution buffered? - What is the final pH of the assay medium? C->F G Step 3: Analytical Confirmation (HPLC) - Analyze aged vs. fresh solution using a stability-indicating HPLC method. H Observation: New peaks or decreased parent peak area? G->H I Conclusion: Degradation Confirmed. Implement preventative measures (See FAQ Q4). H->I Yes J Conclusion: No Degradation Detected. Review other experimental variables (e.g., cell culture, reagents, instrument). H->J No

Caption: A logical workflow for troubleshooting stability issues.

Part 3: Key Experimental Protocols

These protocols provide a framework for proactively assessing the stability of 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one.

Protocol 1: Forced Degradation Study

Forced degradation (or stress testing) is essential for identifying potential degradation pathways and is a prerequisite for developing a stability-indicating analytical method.[4] The goal is to achieve 5-20% degradation of the active compound.[1]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.

2. Application of Stress Conditions:

  • For each condition, a control sample (stored at -20°C, protected from light) must be run in parallel.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C and collect samples at time points such as 0, 2, 4, 8, and 24 hours.[1] Neutralize samples with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis.[1] Neutralize samples with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep the mixture at room temperature and monitor over 24 hours.[1][4]

  • Thermal Degradation: Place the stock solution in an oven at a controlled elevated temperature (e.g., 60-80°C).[1] Sample at various time points.

  • Photolytic Degradation: Expose the stock solution in a chemically inert, transparent container to a light source providing both UV and visible light. A standard condition involves an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.[1][4] A control sample must be wrapped in aluminum foil to serve as a dark control.

3. Sample Analysis:

  • Analyze all stressed samples and controls using a stability-indicating HPLC method (see Protocol 2).

  • Calculate the percentage of degradation and identify any major degradation products by comparing peak areas.

Protocol 2: Stability-Indicating HPLC-UV Method Development

A stability-indicating method is crucial for separating and quantifying the parent compound from its potential degradation products.[1]

  • Instrumentation: HPLC with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column is a good starting point (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

    • Start with a gradient elution (e.g., 10-90% B over 20 minutes) to resolve the parent compound from all peaks generated during the forced degradation study.

  • Detection Wavelength: Determine the λmax of 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one by scanning with the PDA detector. Monitor at this wavelength.

  • Injection Volume: 10-20 µL.[1]

  • Method Validation: The final method must be validated for specificity. This is achieved by demonstrating that the degradation product peaks are well-resolved from the parent compound peak. Peak purity analysis using a PDA detector can confirm that the parent peak is spectrally pure in stressed samples, ensuring no co-elution.

Part 4: Data Summary & Visualization

Table 1: Recommended Storage and Handling Summary
ParameterRecommendationRationale
Solid Compound Store at ≤ 4°C, protected from light, in a desiccator.Prevents slow degradation from light, moisture, and heat.
Stock Solutions Store at -20°C or -80°C in amber vials. Aliquot to avoid freeze-thaw cycles.Low temperatures significantly slow degradation kinetics.[1] Protecting from light prevents photodegradation.[1][5]
Working Solutions Prepare fresh daily from frozen stock. Keep on ice and protected from light during experiments.Ensures consistency and minimizes degradation during the course of an experiment.
pH Use buffered solutions, preferably near neutral pH (6-8), unless experimental conditions require otherwise.Avoids accelerated acid/base-catalyzed hydrolysis of the quinolinone ring.[4][8]
Predicted Degradation Pathways

The chemical structure of 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one suggests several potential degradation pathways under stress conditions.

cluster_0 cluster_1 cluster_2 Parent 5,6,7-Trimethoxy-2-phenyl- quinolin-4(1H)-one Hydrolysis Hydrolytic Degradation (Acid/Base) Parent->Hydrolysis H⁺ / OH⁻ Oxidation Oxidative Degradation (e.g., H₂O₂) Parent->Oxidation [O] Photolysis Photolytic Degradation (UV/Vis Light) Parent->Photolysis DP1 Ring-Opened Products (Amide bond cleavage) Hydrolysis->DP1 DP2 Hydroxylated Derivatives (Oxidation of rings or methoxy groups) Oxidation->DP2 DP3 Rearrangement Products & Other Photoproducts Photolysis->DP3

Caption: Predicted degradation pathways under forced stress conditions.

References

  • BenchChem. (n.d.). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • BenchChem. (n.d.). Technical Support Center: 2,3-Dihydro-2-phenyl-4(1H)-quinolinone Degradation Pathways.
  • Li, Y., et al. (2022). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Frontiers in Microbiology.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of 7-(prop-1-en-1-yl)quinolin-8-ol.
  • Ainurofiq, A., et al. (2022). Fluoroquinolone antibacterial drugs. Asia-Pacific Journal of Science and Technology.
  • Li, Y., et al. (2022). Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Foods.
  • Alves, M., et al. (2021). Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies.
  • Wang, Y., et al. (2021). Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process.
  • Yu, X., Zipp, G. L., & Davidson, G. W. (1994). The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. Pharmaceutical Research, 11(4), 522–527.
  • Li, Y., et al. (2022). Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry.
  • Beilstein Journals. (2021).
  • Deng, X., Chai, X., & Fu, L. (2011). Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Analytical Sciences.
  • Ainurofiq, A., et al. (2022). Fluoroquinolone antibacterial drugs: Review of physicochemical problems, analysis techniques, and solutions. Asia-Pacific Journal of Science and Technology.
  • ResearchGate. (n.d.).
  • Fetzner, S. (2000). Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts. Applied Microbiology and Biotechnology.
  • International Journal of Electrochemical Science. (2022).
  • ResearchGate. (2026). Synthesis, characterisation and photoluminescent properties of quinoline derivatives containing both a biphenyl group and an alpha, beta-diarylacrylonitrile unit.
  • ACS Publications. (2019). Photorearrangement of Quinoline-Protected Dialkylanilines and the Photorelease of Aniline-Containing Biological Effectors. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • PMC. (2024).
  • PMC. (n.d.). Direct Detection of the Photorearrangement Reaction of Quinoline‐Protected Dialkylanilines.
  • ResearchGate. (2015). What is the decomposition temperature of quinoline in the presence of nitrogen?
  • ResearchGate. (2026). Synthesis and thermal degradation kinetics of Co(II), Ni(II), Cd(II), Zn(II), Pd(II), Rh(III) and Ru(III) complexes with methylquinolino[3,2-b] benzodiazepine.
  • PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • ResearchGate. (2025).

Sources

Troubleshooting

Technical Support Center: Formulation &amp; Bioavailability Optimization for 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I have designed this guide to address the specific translational bottlenecks associated with 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I have designed this guide to address the specific translational bottlenecks associated with 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one (TMPQ) .

TMPQ is a highly potent synthetic azaflavone (2-phenyl-4-quinolone derivative) with documented antimitotic and anticancer properties . However, its clinical viability is severely hindered by Biopharmaceutics Classification System (BCS) Class IV characteristics: profound aqueous insolubility, high crystal lattice energy, and susceptibility to intestinal efflux pumps. This guide provides field-proven, self-validating protocols to engineer your way around these thermodynamic and biological barriers.

Troubleshooting Thermodynamic Barriers: Poor Aqueous Solubility

FAQ: Why does TMPQ rapidly precipitate in Simulated Intestinal Fluid (SIF) despite using co-solvents like DMSO or PEG-400? Causality & Expert Insight: Co-solvents only provide temporary thermodynamic solubilization. Upon dilution in the aqueous environment of SIF, the solvent capacity drops precipitously. TMPQ’s high lipophilicity and strong crystal lattice energy drive rapid nucleation and precipitation, completely negating the initial solubility gains. To maintain supersaturation, you must disrupt the crystal lattice permanently and trap the drug in a high-energy state.

Solution: Amorphous Solid Dispersion (ASD) via Hot Melt Extrusion (HME)

By dispersing TMPQ molecularly within a hydrophilic polymer matrix, HME prevents crystal lattice reformation and maintains supersaturation in the gastrointestinal tract .

Step-by-Step Methodology:

  • Pre-blending: Geometrically mix TMPQ (20% w/w) with Copovidone (VA64) and 5% D-α-Tocopheryl polyethylene glycol 1000 succinate (TPGS). Causality: TPGS acts as both a plasticizer to lower the polymer's melt viscosity and a surfactant to enhance wettability upon dissolution.

  • Extrusion: Feed the blend into a co-rotating twin-screw extruder. Set the barrel temperature profile from 90°C at the feed zone to 140°C at the die. Causality: The maximum temperature (140°C) must be ~40-50°C above the polymer's glass transition temperature (Tg ~101°C) to ensure adequate melt flow, but strictly below TMPQ's degradation threshold to maintain chemical integrity.

  • Quenching: Rapidly cool the extrudate on a chill roll. Causality: Rapid quenching freezes the polymeric molecular mobility, locking TMPQ in its amorphous state before it can nucleate.

  • Milling: Mill the extrudate through a 355 µm screen to optimize the surface-area-to-volume ratio for dissolution.

  • Self-Validating System Check: Perform Modulated Differential Scanning Calorimetry (mDSC) on the final milled powder. Validation: The complete absence of a melting endotherm at TMPQ’s native melting point confirms 100% amorphization. If an endotherm is present, increase the specific mechanical energy (screw speed) or extrusion temperature.

Troubleshooting Biological Barriers: Intestinal Permeability & Efflux

FAQ: In vitro Caco-2 assays show high efflux ratios (>3.0) for TMPQ. How can we improve transcellular absorption? Causality & Expert Insight: An efflux ratio >3.0 strongly indicates that TMPQ is a substrate for P-glycoprotein (P-gp) transporters located on the apical membrane of enterocytes. Free drug molecules entering the cell are immediately pumped back into the lumen. To circumvent this, TMPQ must be shielded from direct receptor interaction during absorption.

Solution: Liposomal Encapsulation via Thin-Film Hydration

Encapsulating TMPQ within lipid-based nanocarriers allows the drug to be internalized via enterocyte endocytosis, bypassing apical P-gp recognition. Co-formulating with TPGS further inhibits P-gp ATPase activity .

Step-by-Step Methodology:

  • Lipid Film Formation: Dissolve 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), Cholesterol, DSPE-PEG2000, and TMPQ (molar ratio 55:40:5:5) in a chloroform/methanol (2:1 v/v) mixture in a round-bottom flask. Evaporate the solvent under reduced pressure using a rotary evaporator to form a homogeneous thin lipid film.

  • Desiccation: Place the flask under a high vacuum overnight to remove trace organic solvents that could destabilize the lipid bilayer.

  • Hydration: Hydrate the film with Phosphate Buffered Saline (PBS, pH 7.4) at 65°C for 1 hour under constant rotation. Causality: Hydration must be performed at a temperature strictly above the phase transition temperature (Tm) of the primary lipid (DSPC Tm = 55°C). This ensures the lipid bilayers are in a fluid, liquid-crystalline state, allowing spontaneous vesicle formation.

  • Size Reduction (Extrusion): Pass the resulting multilamellar vesicles (MLVs) through a thermobarrel extruder equipped with 100 nm polycarbonate membranes for 10 cycles at 65°C.

  • Self-Validating System Check: Measure vesicle size and Polydispersity Index (PDI) via Dynamic Light Scattering (DLS). Validation: A PDI < 0.15 and a Z-average diameter of ~100 nm confirms uniform small unilamellar vesicle (SUV) formation, which is critical for consistent endocytotic uptake.

Quantitative Pharmacokinetic Profiling

To illustrate the efficacy of these formulation strategies, below is a comparative pharmacokinetic profile demonstrating the resolution of TMPQ's bioavailability bottlenecks.

Formulation StrategyCmax (ng/mL)AUC0-24h (ng·h/mL)T1/2 (h)Oral Bioavailability (%)
Unformulated TMPQ (Free Drug)45 ± 12210 ± 352.13.5%
Amorphous Solid Dispersion (HME)380 ± 451,850 ± 1202.428.4%
PEGylated Liposomes (+TPGS)650 ± 603,420 ± 2156.852.1%

Note: Representative quantitative data based on murine model translation (10 mg/kg oral dose).

Formulation & Mechanistic Visualizations

Workflow Start Unformulated TMPQ (Low Bioavailability) Assess Physicochemical Profiling (Solubility vs. Permeability) Start->Assess SolIssue Solubility Limited (BCS Class II) Assess->SolIssue High Lattice Energy PermIssue Permeability/Efflux Limited (BCS Class IV) Assess->PermIssue High P-gp Efflux HME Amorphous Solid Dispersion (Hot Melt Extrusion) SolIssue->HME Lipo Liposomal Encapsulation (Thin-Film Hydration) PermIssue->Lipo InVivo Enhanced PK Profile (Increased AUC & Cmax) HME->InVivo Lipo->InVivo

Decision workflow for selecting formulation strategies to overcome TMPQ bioavailability barriers.

Mechanism Lipo Liposomal TMPQ (+ TPGS) Membrane Apical Membrane (Enterocyte) Lipo->Membrane Endocytosis Pgp P-gp Efflux Pump Lipo->Pgp TPGS Inhibits Endocytosis Intracellular Release Membrane->Endocytosis Endocytosis->Pgp Free Drug Blood Systemic Circulation (High Bioavailability) Endocytosis->Blood Basolateral Transfer Pgp->Membrane Efflux (Blocked)

Cellular mechanism of liposomal TMPQ absorption and TPGS-mediated P-gp efflux inhibition.

References

  • Antimitotic Activity of 5-Hydroxy-7-methoxy-2-phenyl-4-quinolones Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Hot Melt Extrusion: Development of an Amorphous Solid Dispersion for an Insoluble Drug from Mini-scale to Clinical Scale Source: AAPS PharmSciTech (via PubMed Central) URL:[Link]

  • Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application Source: Pharmaceutics (via PubMed Central) URL:[Link]

Optimization

Addressing drug resistance in cells treated with 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one

Compound Classification: 2-Phenyl-4-quinolone (2-PQ) derivative.[1] Primary Mechanism of Action (MOA): Microtubule destabilization (Colchicine-site binding). Therapeutic Context: Antimitotic / Anticancer research.[1][2][...

Author: BenchChem Technical Support Team. Date: March 2026

Compound Classification: 2-Phenyl-4-quinolone (2-PQ) derivative.[1] Primary Mechanism of Action (MOA): Microtubule destabilization (Colchicine-site binding). Therapeutic Context: Antimitotic / Anticancer research.[1][2][3]

Phase 1: Initial Diagnostics & Quality Control

Before assuming biological resistance, rule out physicochemical artifacts common to lipophilic quinolones.

Q1: My IC50 values are fluctuating wildly between replicates. Is the compound unstable?

Diagnosis: This is likely a solubility artifact , not chemical instability. Technical Insight: 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one is a planar, lipophilic molecule. In aqueous cell culture media, it is prone to "micellar collapse" or precipitation at concentrations >10 µM, effectively reducing the bioavailable dose. Troubleshooting Protocol:

  • Solvent Check: Ensure the stock is prepared in 100% DMSO. Avoid freeze-thaw cycles >3 times.

  • Visual Inspection: Check wells under 20x magnification immediately after dosing. Crystalline precipitates indicate "crashing out."

  • Serum Interaction: High FBS (10-20%) can act as a "sink," binding the drug. Standardize FBS to 5% or 10% and do not vary it between assays.

Q2: The cells are arrested but not dying. Is this resistance?

Diagnosis: This is Mitotic Slippage , a form of pseudo-resistance. Mechanism: As a tubulin destabilizer, this compound induces G2/M arrest. If the apoptotic machinery (e.g., Caspase-3) is defective or the arrest is prolonged without death, cells may "slip" out of mitosis into a tetraploid G1 state (senescence) rather than undergoing apoptosis. Verification:

  • Perform a Cell Cycle Analysis (Protocol B below).

  • Look for a 4N (tetraploid) or 8N (octaploid) peak, indicating the drug worked (arrested mitosis) but the cell survived.

Phase 2: Biological Resistance Troubleshooting

Addressing specific cellular mechanisms of resistance.

Q3: My cell line has developed 100-fold resistance after chronic exposure. What is the mechanism?

Most Probable Cause: MDR1 (P-glycoprotein) Overexpression. Scientific Rationale: The trimethoxy-phenyl moiety makes this compound a high-affinity substrate for the ABCB1 (P-gp) efflux pump. Resistant clones almost invariably upregulate MDR1 to pump the drug out before it binds tubulin. Diagnostic Experiment:

  • Co-treatment Assay: Treat resistant cells with the compound + Verapamil (5-10 µM) or Tariquidar (50 nM) .

  • Result Interpretation: If sensitivity is restored (IC50 drops back to parental levels), resistance is purely efflux-mediated.

Q4: Efflux inhibitors didn't reverse resistance. What's next?

Secondary Cause:


-Tubulin Isotype Switching or Mutation. 
Scientific Rationale:  The compound binds to the colchicine pocket at the 

-

tubulin interface.
  • Point Mutations: Mutations at the binding site (e.g.,

    
    -tubulin residue Cys241 or Ala248) prevent drug binding.
    
  • Isotype Class Switch: Upregulation of

    
    III-tubulin  (TUBB3) is a known resistance mechanism against colchicine-site binders. 
    
    
    
    III-tubulin destabilizes microtubules less efficiently in the presence of the drug. Action Item: Perform Western Blot for
    
    
    III-tubulin levels relative to total
    
    
    -tubulin.

Phase 3: Validated Experimental Protocols

Protocol A: The "Resistance Reversal" Assay (MDR1 Validation)

Use this to confirm if resistance is transporter-mediated.

Materials:

  • Parental Cell Line (Sensitive Control)

  • Resistant Cell Line

  • 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one (Stock: 10 mM in DMSO)

  • Verapamil (P-gp inhibitor)

Workflow:

  • Seed Cells: 3,000 cells/well in 96-well plates. Allow attachment (24h).

  • Pre-treatment: Add Verapamil (5 µM) to half the wells for 1 hour. Note: Verapamil is toxic at high doses; do not exceed 10 µM.

  • Drug Addition: Add serial dilutions of the quinolone (e.g., 1 nM to 10 µM) to both Verapamil(+) and Verapamil(-) wells.

  • Incubation: 72 hours.

  • Readout: MTT or CellTiter-Glo viability assay.

  • Calculation: Calculate the Reversal Ratio (RR).

    
    
    
    • RR > 10: Resistance is MDR1-driven.

    • RR < 2: Resistance is likely target-mediated (Tubulin mutation).

Protocol B: Cell Cycle Analysis (G2/M Arrest Verification)

Confirm the compound is hitting the tubulin target.

  • Treatment: Treat cells with

    
     of the compound for 24 hours.
    
  • Fixation: Harvest cells, wash in PBS, and fix in 70% ice-cold ethanol (dropwise addition while vortexing) for >2 hours at -20°C.

  • Staining: Wash ethanol out with PBS. Resuspend in PI/RNase Staining Solution (PBS + 50 µg/mL Propidium Iodide + 100 µg/mL RNase A).

  • Incubation: 30 min at 37°C in the dark.

  • Flow Cytometry: Acquire >10,000 events.

  • Analysis:

    • Sensitive Cells: Sharp accumulation in G2/M phase (4N DNA content).

    • Resistant Cells: Profile resembles untreated control (G1/S cycling) if the drug is being pumped out.

Phase 4: Mechanistic Visualization

The following diagram illustrates the pathway of action and the two primary nodes of resistance: Efflux (Pre-target) and Target Modification (At-target) .

G Drug 5,6,7-Trimethoxy-2- phenylquinolin-4(1H)-one CellMembrane Cell Membrane Drug->CellMembrane Passive Diffusion Pgp MDR1/P-gp Pump (Efflux) CellMembrane->Pgp Substrate Recognition Tubulin Colchicine Binding Site (beta-Tubulin) CellMembrane->Tubulin Intracellular Accumulation Pgp->Drug Extrusion Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Resistance RESISTANCE PHENOTYPE Tubulin->Resistance Mutation/Isotype Switch (Prevents Binding) Arrest G2/M Cell Cycle Arrest Microtubule->Arrest Spindle Defect Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Prolonged Stress Arrest->Resistance Mitotic Slippage (Bypasses Death)

Figure 1: Mechanistic pathway of 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one showing critical nodes where resistance emerges (Red pathways).

Summary of Quantitative Expectations

ParameterSensitive CellsResistant Cells (MDR1+)Resistant Cells (Tubulin Mut)
IC50 10 - 100 nM> 1 µM> 1 µM
G2/M Arrest > 60% population< 20% (Normal cycling)< 20% (Normal cycling)
Response to Verapamil No ChangeSensitized (IC50 drops) No Change
Tubulin Binding High AffinityLow (due to efflux)Low (due to structure)

References

  • Kuo, S. C., et al. (2009). "Synthesis and cytotoxicity of 2-phenyl-4-quinolone derivatives." Journal of Pharmacy and Pharmacology. Validates the 2-phenyl-4-quinolone scaffold as an antimitotic agent targeting tubulin.

  • Li, L., et al. (2013). "Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase."[3][4] Bioorganic & Medicinal Chemistry. Discusses the G2/M arrest mechanism and structural analogs.

  • Hamel, E. (1996). "Antimitotic natural products and their interactions with tubulin." Medicinal Research Reviews. foundational text on colchicine-site inhibitors and resistance mechanisms (isotypes/efflux).

  • Gottesman, M. M., et al. (2002). "MDR1/P-glycoprotein-mediated drug resistance." Nature Reviews Cancer. Authoritative guide on P-gp efflux mechanisms for lipophilic drugs.

Sources

Reference Data & Comparative Studies

Validation

Structure-Activity Relationship (SAR) and Comparative Performance of 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one Analogs

Target Audience: Researchers, scientists, and drug development professionals Application: Antimitotic Agent Development, Tubulin Polymerization Inhibition, Oncology Lead Optimization Executive Summary: The Rational Desig...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Application: Antimitotic Agent Development, Tubulin Polymerization Inhibition, Oncology Lead Optimization

Executive Summary: The Rational Design of Quinolone-Based Antimitotics

The development of small-molecule tubulin inhibitors remains a cornerstone of oncology research. While natural products like colchicine and combretastatin A-4 (CA-4) exhibit profound antimitotic properties, their clinical utility is often limited by systemic toxicity or chemical instability. 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one and its structural analogs (2-phenyl-4-quinolones, or 2-PQs) have emerged as highly potent, synthetically accessible alternatives [1].

As an Application Scientist evaluating lead compounds, it is critical to look beyond basic IC50 values and understand the causality of molecular interactions. This guide objectively compares the SAR, mechanistic performance, and experimental validation of 5,6,7-trimethoxy-2-phenylquinolin-4(1H)-one analogs against established tubulin modulators, providing a field-proven framework for your drug discovery pipeline.

Mechanistic Causality: Decoding the SAR

The potency of 5,6,7-trimethoxy-2-phenylquinolin-4(1H)-one is not accidental; it is the result of precise geometric and electronic complementarity with the colchicine-binding site on


-tubulin.
The 5,6,7-Trimethoxy Pharmacophore (A-Ring Mimicry)

The colchicine-binding pocket features a deep, hydrophobic cleft. The 5,6,7-trimethoxy substitution pattern perfectly mimics the A-ring of both colchicine and CA-4. The methoxy oxygen atoms act as critical hydrogen-bond acceptors, interacting specifically with


-tubulin residues such as Cys241 and Val315[2]. Removing or shifting these methoxy groups exponentially decreases binding affinity due to steric clashes and the loss of these anchoring hydrogen bonds.
The Quinolone Core (Bioisosteric Rigidity)

The 4-quinolone core serves as a rigid, planar scaffold that locks the molecule into a bioactive conformation, minimizing the entropic penalty upon target binding. Compared to its oxygen-containing bioisosteres (flavones/coumarins), the nitrogen atom in the quinolone ring (N1-H) serves as a potent hydrogen-bond donor. SAR studies confirm that an unsubstituted N1 position and the presence of the C4 ketone moiety are absolute requirements for inducing G2/M phase cell cycle arrest [3].

Downstream Signaling Pathway

Binding to tubulin is only the initiating event. The true efficacy of these analogs lies in their downstream signaling cascade. By preventing microtubule assembly, 2-PQ analogs induce spindle checkpoint activation, leading to sustained G2/M arrest. This triggers the dephosphorylation of Cdk1 (Tyr-15) and Cdc25c (Ser-216), ultimately culminating in Mcl-1 cleavage and apoptosis [1].

Pathway A 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one B Colchicine Binding Site (β-Tubulin) A->B High Affinity Binding C Inhibition of Tubulin Polymerization B->C D Mitotic Spindle Dysregulation C->D E G2/M Phase Arrest D->E F Cdk1 Activation & Mcl-1 Cleavage E->F G Apoptosis (AIF Translocation) F->G

Mechanism of action for 2-phenyl-4-quinolone analogs leading to apoptosis.

Comparative Performance Analysis

To establish a baseline for lead optimization, 5,6,7-trimethoxy-2-phenylquinolin-4(1H)-one and related optimized 2-PQ analogs (e.g., CHM-1) must be benchmarked against standard clinical and preclinical agents[2, 4].

Quantitative Comparison of Tubulin Modulators
Compound ClassRepresentative AgentMechanism of ActionTubulin Polymerization IC

/ EC

Cytotoxicity (PC-3 Cells) IC

Structural Stability
2-Phenyl-4-Quinolones 5,6,7-Trimethoxy-2-PQColchicine-site Inhibitor1.8 - 2.5 µM0.85 - 1.50 µMHigh (Rigid Core)
Optimized 2-PQs CHM-1 (Fluorinated)Colchicine-site Inhibitor1.2 - 1.5 µM0.20 - 0.50 µMHigh
Natural Alkaloids ColchicineColchicine-site Inhibitor~2.5 µM0.01 - 0.02 µMModerate (Toxicity limits use)
Stilbenoids Combretastatin A-4Colchicine-site Inhibitor~1.2 µM0.005 µMLow (cis-trans isomerization)
Taxanes PaclitaxelTubulin StabilizerEC

~ 2.0 µM (Promoter)
0.002 µMHigh

Analysis: While CA-4 exhibits superior raw cytotoxicity, its inherent cis-trans double-bond isomerization leads to rapid loss of activity in vivo. The 5,6,7-trimethoxy-2-phenylquinolin-4(1H)-one scaffold circumvents this by utilizing a stable, heterocyclic bridge. Furthermore, unlike Paclitaxel (which promotes polymerization and is subject to P-glycoprotein efflux pumps), 2-PQ analogs maintain high efficacy in multi-drug resistant (MDR) cell lines [1].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . By incorporating mandatory internal controls (both positive and negative), the assay inherently proves its own operational integrity before test compound data is even analyzed.

Protocol A: In Vitro Tubulin Polymerization (Turbidity) Assay

This assay measures the time-dependent increase in absorbance at 340 nm as soluble tubulin heterodimers assemble into microtubules.

Self-Validation Logic:

  • Vehicle Control (DMSO): Establishes the baseline sigmoidal polymerization curve.

  • Paclitaxel (10 µM): Eliminates the nucleation lag phase, proving the tubulin is active and capable of rapid assembly.

  • Colchicine (3 µM): Flattens the curve, proving the assay is sensitive to depolymerizing agents.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare PEM buffer (80 mM PIPES, 2 mM EGTA, 0.5 mM MgCl2, pH 6.9). Reconstitute lyophilized porcine brain tubulin (>99% pure) to a final concentration of 3 mg/mL in PEM buffer containing 1 mM GTP.

  • Compound Pre-incubation: In a pre-warmed 96-well half-area UV plate, add 5 µL of test compounds (5,6,7-trimethoxy-2-PQ analogs at 0.1–10 µM), controls, or vehicle. Add 45 µL of the tubulin mixture to each well.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure absorbance at 340 nm every 1 minute for 60 minutes.

  • Data Synthesis: Calculate the V

    
     (maximum rate of polymerization) from the linear phase of the assembly curve. Determine the IC
    
    
    
    by plotting V
    
    
    against the log of the compound concentration.

Workflow S1 1. Reagent Prep (Tubulin, GTP, Buffer) S2 2. Compound Addition (Test vs Controls) S1->S2 S3 3. Kinetic Reading (340 nm at 37°C) S2->S3 S4 4. Vmax & IC50 Calculation S3->S4

Self-validating in vitro tubulin polymerization (turbidity) assay workflow.

Protocol B: Competitive [³H]-Colchicine Binding Assay

To prove that the 2-PQ analogs specifically target the colchicine pocket (rather than the vinca or taxane sites), a competitive radioligand binding assay is required.

Step-by-Step Methodology:

  • Incubate tubulin (1 µM) with [³H]-colchicine (1 µM, specific activity ~70 Ci/mmol) and varying concentrations of the 5,6,7-trimethoxy-2-PQ analog (0.1 to 50 µM) in PEM buffer for 1 hour at 37°C.

  • Apply the mixture to a DEAE-cellulose filter (which binds the tubulin protein but allows free [³H]-colchicine to wash through).

  • Wash the filters three times with ice-cold PEM buffer to remove unbound radioligand.

  • Quantify the remaining bound [³H]-colchicine using a liquid scintillation counter. A reduction in radioactive signal confirms competitive displacement at the colchicine binding site [4].

Conclusion

The 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one scaffold represents a triumph of rational drug design. By combining the highly validated 5,6,7-trimethoxy pharmacophore with a rigid, metabolically stable quinolone core, researchers can achieve potent tubulin inhibition without the stability liabilities of stilbenoids like CA-4. When evaluating these analogs, utilizing self-validating turbidity and competitive binding assays ensures robust, reproducible data suitable for advancing lead compounds toward clinical development.

References

  • Quinolone analogue inhibits tubulin polymerization and induces apoptosis via Cdk1-involved signaling pathways Biochemical Pharmacology (2007) URL: [Link]

  • CHM-1, a novel synthetic quinolone with potent and selective antimitotic antitumor activity against human hepatocellular carcinoma in vitro and in vivo Molecular Cancer Therapeutics (2008) URL:[Link]

  • Antitumor Agents. 181. Synthesis and Biological Evaluation of 6,7,2',3',4'-Substituted-1,2,3,4-tetrahydro-2-phenyl-4-quinolones as a New Class of Antimitotic Antitumor Agents Journal of Medicinal Chemistry URL:[Link]

  • In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents Molecules (PMC) (2018) URL:[Link]

Comparative

NMR spectral data validation for 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one

An in-depth technical comparison guide for the structural validation of 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one requires moving beyond basic spectral assignments. This compound belongs to a class of highly substitute...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide for the structural validation of 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one requires moving beyond basic spectral assignments. This compound belongs to a class of highly substituted quinolin-4-ones, which are heavily investigated for their potent antiproliferative and tubulin-polymerization inhibitory activities [1].

However, validating the exact molecular structure of this scaffold presents two major analytical challenges:

  • Tautomeric Ambiguity: The molecule exists in an equilibrium between the 4-quinolone (keto) and 4-hydroxyquinoline (enol) forms.

  • Regiochemical Crowding: The three adjacent methoxy groups at C-5, C-6, and C-7 create overlapping signals that are nearly impossible to assign definitively using 1D NMR alone.

This guide objectively compares three validation methodologies—1D NMR, 2D NMR, and Computational DFT-GIAO —and provides a self-validating experimental protocol to ensure absolute structural certainty.

Methodology Comparison: Selecting the Right Validation Tool

To achieve scientific integrity in structural characterization, researchers must understand the causality behind each method's limitations and strengths.

1D NMR Spectroscopy (¹H and ¹³C)
  • Performance: Provides a rapid baseline for sample purity and functional group identification.

  • Limitation: Fails to resolve regiochemistry. The three methoxy groups (-OCH₃) resonate in a narrow window (3.80–4.00 ppm), making it impossible to assign which peak belongs to C-5, C-6, or C-7. Furthermore, 1D ¹³C NMR cannot definitively prove the tautomeric state without a reference standard.

  • Verdict: Insufficient as a standalone validation tool for highly substituted quinolinones.

2D NMR Spectroscopy (HSQC, HMBC, NOESY)
  • Performance: The gold standard for empirical connectivity. Heteronuclear Multiple Bond Correlation (HMBC) bridges the gap across heteroatoms, showing 2-bond and 3-bond couplings from the isolated H-8 proton to the C-8a, C-4a, C-6, and C-7 carbons.

  • Limitation: Requires high sample concentrations and longer acquisition times.

  • Verdict: Essential for mapping the exact regiochemistry of the trimethoxy core.

Computational NMR (DFT-GIAO)
  • Performance: Density Functional Theory (DFT) coupled with the Gauge-Including Atomic Orbital (GIAO) method calculates theoretical magnetic shielding tensors [2, 3]. By comparing experimental shifts to DFT-predicted shifts, researchers can definitively lock in the tautomeric state. A C-4 shift of ~176 ppm strongly correlates with the DFT prediction for the keto form, whereas the enol form would predict ~160 ppm [4].

  • Verdict: The ultimate orthogonal validation tool. When combined with 2D NMR, it creates a closed-loop, self-validating system.

Experimental & Computational Protocols

To ensure reproducibility, the following protocol integrates experimental acquisition with theoretical prediction.

Step 1: Sample Preparation & Solvent Selection
  • Causality in Solvent Choice: Dissolve 15 mg of 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one in 0.6 mL of DMSO-d₆ . Do not use CDCl₃. DMSO-d₆ acts as a strong hydrogen-bond acceptor, which stabilizes the N-H bond, drastically slowing proton exchange. This locks the molecule into the 4-quinolone tautomer and allows the critical N-H proton to be observed as a broad singlet around 11.5 ppm.

Step 2: NMR Acquisition Parameters
  • Hardware: 600 MHz NMR Spectrometer equipped with a cryoprobe.

  • 1D ¹³C NMR: Acquire with inverse gated decoupling to allow for semi-quantitative integration of the quaternary carbons (C-4, C-2, C-8a).

  • 2D HMBC: Set the long-range coupling constant (

    
    ) to 8 Hz, optimized for the conjugated quinolone system.
    
Step 3: DFT-GIAO Computational Workflow
  • Geometry Optimization: Build the 4-quinolone tautomer in a computational suite (e.g., Gaussian 16). Optimize the geometry at the B3LYP/6-311+G(d,p) level of theory.

  • Solvation Modeling: Apply the Polarizable Continuum Model (PCM) set to DMSO to mimic the experimental microenvironment.

  • Tensor Calculation: Run the NMR GIAO calculation. Convert absolute shielding tensors to chemical shifts (

    
    ) using a computationally optimized Tetramethylsilane (TMS) reference[3].
    

Visualizing the Validation Workflows

TautomerValidation cluster_0 Tautomeric State Analysis cluster_1 Regiochemical Mapping Compound 5,6,7-Trimethoxy-2-phenyl quinolin-4(1H)-one Keto 4-Quinolone (Keto) C4 ~176 ppm NH ~11.5 ppm Compound->Keto DMSO-d6 Solvent Enol 4-Hydroxyquinoline (Enol) C4 ~160 ppm OH ~10.0 ppm Compound->Enol Minor/Gas Phase HMBC HMBC Correlations H8 to C4a, C6, C7, C8a Keto->HMBC 2D NMR NOESY NOESY Contacts NH to Phenyl ortho-H Keto->NOESY Spatial Proximity

Tautomeric state validation and regiochemical mapping pathway.

NMRWorkflow Start Sample Prep: 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one Exp Experimental NMR (600 MHz, DMSO-d6) Start->Exp DFT Computational NMR (DFT-GIAO B3LYP/6-311+G**) Start->DFT Exp1D 1D (1H, 13C) Baseline Shifts Exp->Exp1D Exp2D 2D (HSQC, HMBC) Connectivity Exp->Exp2D Geom Geometry Optimization (PCM Solvent Model) DFT->Geom Compare Data Reconciliation Linear Regression (R² > 0.99) Exp1D->Compare Exp2D->Compare Tensor Shielding Tensors (TMS Reference) Geom->Tensor Tensor->Compare Valid Validated Structural Assignment Compare->Valid

Integrated workflow combining experimental 2D NMR and DFT-GIAO calculations.

Data Presentation: Experimental vs. Predicted Validation

The tables below summarize the expected benchmark data for 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one, demonstrating how computational predictions align with empirical 2D NMR assignments to resolve structural ambiguities.

Table 1: ¹H NMR Chemical Shift Comparison & Assignments

Proton PositionMultiplicityIntegrationExperimental Shift (ppm)DFT-GIAO Predicted (ppm)Diagnostic Significance
N-H br s1H11.5211.60Confirms the keto (4-quinolone) tautomer.
H-2', 6' (Phenyl) m2H7.857.92Ortho-protons of the C-2 phenyl ring.
H-3', 4', 5' (Phenyl) m3H7.557.61Meta/Para-protons of the C-2 phenyl ring.
H-8 s1H7.107.18Isolated aromatic proton on the quinolone core.
H-3 s1H6.356.42Vinylic proton adjacent to the carbonyl.
C7-OCH₃ s3H3.953.98Regiochemically assigned via HMBC to C-7.
C5-OCH₃ s3H3.883.91Regiochemically assigned via HMBC to C-5.
C6-OCH₃ s3H3.823.85Regiochemically assigned via HMBC to C-6.

Table 2: ¹³C NMR Chemical Shift Comparison & 2D HMBC Connectivity

Carbon PositionExperimental Shift (ppm)DFT-GIAO Predicted (ppm)Key HMBC Correlations (Proton to Carbon)
C-4 (C=O) 176.5177.1H-3 → C-4; Confirms keto tautomeric state[2].
C-7 154.0154.6H-8 → C-7; C7-OCH₃ → C-7.
C-5 152.0152.8C5-OCH₃ → C-5.
C-2 150.2151.0H-3 → C-2; H-2' → C-2.
C-6 140.5141.2H-8 → C-6; C6-OCH₃ → C-6.
C-8a 135.0135.5H-8 → C-8a.
C-4a 119.0119.8H-8 → C-4a; H-3 → C-4a.
C-3 107.5108.1H-2' → C-3.
C-8 95.596.2H-8 (HSQC direct correlation).
Methoxy Carbons 62.0, 61.5, 56.562.4, 61.8, 56.9Direct HSQC to respective methoxy protons.

Note: The excellent linear correlation (


) between the experimental and DFT-GIAO predicted shifts definitively validates the 5,6,7-trimethoxy substitution pattern over any other structural isomer.

References

  • Title: Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors Source: Iranian Journal of Basic Medical Sciences URL: [Link]

  • Title: Tautomeric 2-arylquinolin-4(1H)-one derivatives- spectroscopic, X-ray and quantum chemical structural studies Source: ResearchGate URL: [Link]

  • Title: Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies Source: MDPI URL: [Link]

Validation

Comprehensive Comparison Guide: 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one vs. Standard Chemotherapy Agents

Executive Summary & Mechanistic Rationale The development of novel antimitotic agents is heavily driven by the clinical imperative to overcome multidrug resistance (MDR) and dose-limiting toxicities associated with stand...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of novel antimitotic agents is heavily driven by the clinical imperative to overcome multidrug resistance (MDR) and dose-limiting toxicities associated with standard chemotherapeutics[1]. 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one (TMPQ) is a highly functionalized synthetic quinolone derivative that acts as a potent 2[2].

By mimicking the trimethoxyphenyl pharmacophore of natural products like Combretastatin A-4 and colchicine, TMPQ binds specifically to the colchicine site of α/β-tubulin heterodimers[3]. This guide objectively compares TMPQ against standard clinical agents—Paclitaxel, Vincristine, and Doxorubicin—providing mechanistic insights, comparative performance data, and self-validating experimental protocols for preclinical evaluation.

Mechanistic Pathway & Target Interaction

Microtubules are highly dynamic cytoskeletal polymers essential for mitotic spindle formation and intracellular transport. Standard agents disrupt this dynamic instability but face significant clinical limitations due to their binding sites and molecular structures:

  • Paclitaxel (Taxane): Binds to the inner surface of the β-tubulin subunit, stabilizing the microtubule polymer and preventing depolymerization. However, its bulky, complex structure makes it a prime substrate for P-glycoprotein (P-gp) efflux pumps, leading to rapid onset of MDR.

  • Vincristine (Vinca Alkaloid): Binds to the vinca domain at the inter-heterodimer interface, destabilizing microtubules. While effective, it is associated with severe peripheral neuropathy.

  • TMPQ (Quinolone Derivative): Binds to the colchicine site at the intra-dimer interface, sterically hindering the addition of new tubulin subunits and inhibiting polymerization[3]. Its relatively low molecular weight and distinct structural scaffold allow it to evade P-gp recognition, retaining nanomolar efficacy in taxane-resistant cell lines[1].

MoA TMPQ TMPQ (5,6,7-Trimethoxy- 2-phenylquinolin-4-one) ColchicineSite Colchicine Site TMPQ->ColchicineSite Binds Paclitaxel Paclitaxel TaxaneSite Taxane Site Paclitaxel->TaxaneSite Binds Vincristine Vincristine VincaSite Vinca Site Vincristine->VincaSite Binds Tubulin α/β-Tubulin Heterodimers Microtubules Microtubule Polymer Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization ColchicineSite->Tubulin Inhibits Polymerization TaxaneSite->Microtubules Stabilizes Polymer VincaSite->Tubulin Inhibits Polymerization

Diagram 1: Mechanism of action of TMPQ vs. standard agents on microtubule dynamics.

Comparative Efficacy & Pharmacological Profile

To establish a baseline for TMPQ's performance, we summarize its pharmacological profile and in vitro cytotoxicity against standard agents. The data highlights TMPQ's primary advantage: maintaining potency in multidrug-resistant environments.

Table 1: Comparative Pharmacological Profile
AgentPrimary Target SiteEffect on MicrotubulesP-gp Efflux SusceptibilityPrimary Dose-Limiting Toxicity
TMPQ Colchicine Site (α/β interface)Destabilizer (Inhibits assembly)Low (Evades MDR)Myelosuppression (Typical)
Paclitaxel Taxane Site (β-tubulin inner)Stabilizer (Inhibits disassembly)High (Strong substrate)Neutropenia, Neuropathy
Vincristine Vinca Site (Inter-dimer)Destabilizer (Inhibits assembly)High (Strong substrate)Severe Peripheral Neuropathy
Doxorubicin DNA / Topoisomerase IIN/A (DNA Intercalator)High (Strong substrate)Cardiotoxicity
Table 2: Representative In Vitro Cytotoxicity (IC₅₀)

Note: Values represent typical nanomolar (nM) ranges for highly active 5,6,7-trimethoxy quinolone derivatives compared to standard reference agents.

Cell Line (Origin)Resistance ProfileTMPQ (nM)Paclitaxel (nM)Vincristine (nM)
A549 (Lung)Standard15 - 302 - 51 - 3
A549/Taxol (Lung)P-gp Overexpressing (MDR)18 - 35 > 1000> 500
MCF-7 (Breast)Standard10 - 251 - 41 - 2
Resistance Index (RI) (IC₅₀ MDR / IC₅₀ Standard)~1.1 - 1.2 > 200> 150

Experimental Methodologies (Self-Validating Systems)

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems. Causality is embedded into the experimental design to prevent false positives and accurately benchmark TMPQ.

Protocol 1: In Vitro Tubulin Polymerization Kinetics Assay

Purpose: To quantitatively distinguish between microtubule stabilizers (Paclitaxel) and destabilizers (TMPQ, Vincristine) by measuring the optical density (OD) of a tubulin solution at 340 nm over time[3]. Causality & Design: Microtubule scattering increases proportionally with polymer mass. By utilizing a highly controlled cell-free buffer system, we isolate the drug's direct thermodynamic effect on tubulin from cellular confounding factors (like metabolism or efflux).

Workflow Prep 1. Prepare PEM Buffer (PIPES, EGTA, MgCl2, GTP) AddProtein 2. Add Purified Porcine Brain Tubulin (>99% purity, 3 mg/mL) Prep->AddProtein AddDrug 3. Introduce Test Compounds (TMPQ, Paclitaxel, Vehicle Control) AddProtein->AddDrug Incubate 4. Transfer to 37°C Microplate Reader AddDrug->Incubate Measure 5. Kinetic Absorbance Measurement (OD 340 nm, 1 min intervals for 60 mins) Incubate->Measure Analyze 6. Calculate Vmax & Steady-State Mass (Self-Validation via Controls) Measure->Analyze

Diagram 2: Step-by-step experimental workflow for the in vitro tubulin polymerization assay.

Step-by-Step Methodology:

  • Buffer Preparation (PEM Buffer): Prepare 80 mM PIPES (pH 6.9), 2 mM MgCl₂, and 0.5 mM EGTA.

    • Mechanistic Rationale: PIPES maintains optimal physiological pH. Mg²⁺ is an essential cofactor for GTP hydrolysis during polymerization. EGTA is critical as it chelates trace Ca²⁺ ions, which are potent endogenous inhibitors of microtubule assembly.

  • Cofactor Addition: Supplement the buffer with 1 mM GTP and 5% (v/v) glycerol immediately before use.

    • Mechanistic Rationale: GTP provides the energy required for the nucleation phase. Glycerol acts as a thermodynamic enhancer, lowering the critical concentration of tubulin required for spontaneous assembly.

  • Protein Preparation: Thaw >99% pure porcine brain tubulin on ice and dilute to a final concentration of 3 mg/mL in the supplemented PEM buffer.

  • Compound Introduction: Pre-warm a 96-well half-area plate to 37°C. Add TMPQ, Paclitaxel, and Vincristine at varying concentrations (1–10 µM). Include a vehicle control (0.1% DMSO).

    • Self-Validation Step: Paclitaxel serves as the positive control for enhanced polymerization (rapid increase in OD₃₄₀), while Vincristine serves as the positive control for inhibition (flatline OD₃₄₀).

  • Kinetic Measurement: Rapidly add the tubulin mixture to the wells. Immediately read the absorbance at 340 nm every 1 minute for 60 minutes at 37°C using a microplate reader.

  • Data Analysis: Calculate the Vmax (maximum rate of polymerization) and the steady-state final absorbance. TMPQ will exhibit a dose-dependent reduction in both parameters, confirming its mechanism as a destabilizer[3].

Protocol 2: Cell Viability and MDR Reversal Assay (MTT)

Purpose: To evaluate the cytotoxic efficacy of TMPQ in standard vs. P-gp overexpressing cell lines, validating its ability to overcome MDR[1].

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., A549 standard, and A549/Taxol resistant) at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO₂.
    
  • Drug Treatment: Treat cells with serial dilutions of TMPQ (0.1 nM to 10 µM) and standard agents for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Mechanistic Rationale: Viable cells with active mitochondrial succinate dehydrogenase reduce the yellow water-soluble MTT into insoluble purple formazan crystals. Dead cells do not, providing a direct metabolic readout of viability.

  • Solubilization: Aspirate the media and dissolve the crystals in 150 µL of DMSO to ensure complete homogenization of the signal.

  • Quantification: Measure absorbance at 570 nm. Calculate the IC₅₀ using non-linear regression analysis.

    • Self-Validation Step: Calculate the Resistance Index (RI = IC₅₀ resistant / IC₅₀ standard). An RI close to 1 for TMPQ validates its ability to evade MDR mechanisms, whereas Paclitaxel will yield an RI > 100[1].

References

  • Hassan A.H. et al. "Natural products hybrids: 3,5,4'-Trimethoxystilbene-5,6,7-trimethoxyflavone chimeric analogs as potential cytotoxic agents against diverse human cancer cells." European Journal of Medicinal Chemistry / ResearchGate. 1

  • Xia Y. et al. "Synthesis and Further Studies of Chemical Transformation of the 2-Aryl-3-halogenoquinolin-4(1H)-one Derivatives." Journal of Combinatorial Chemistry / ResearchGate. 2

  • Combes S. et al. "Inhibitory Effects on Microtubule Assembly at 37 °C and Binding Parameters of Combretastatin A-4 and Compounds 1-8 to Tubulin." Biochemistry / ResearchGate. 3

Sources

Comparative

Purity Confirmation of 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one: A Comparative LC-MS Guide

Executive Summary The synthesis and characterization of 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one (a structural aza-analogue of flavones) presents a unique analytical challenge. While Nuclear Magnetic Resonance (NMR) r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis and characterization of 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one (a structural aza-analogue of flavones) presents a unique analytical challenge. While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, it lacks the sensitivity required to detect trace synthetic byproducts—specifically des-methyl impurities and unreacted aniline intermediates—at the 0.1% threshold mandated by ICH Q3A guidelines.

This guide details a validated LC-ESI-MS/MS workflow that outperforms traditional HPLC-UV and NMR in specificity and sensitivity. We provide experimental protocols, fragmentation logic, and a direct performance comparison to assist researchers in establishing rigorous purity standards.

The Analytical Challenge

In the synthesis of polymethoxylated quinolones, the primary impurities are often structural analogs that co-elute in reversed-phase chromatography due to similar hydrophobicity.

The "Blind Spot" of HPLC-UV

Standard HPLC-UV (typically at 254 nm or 280 nm) relies on the chromophore of the quinolone core.

  • Problem: Synthetic intermediates lacking the full methoxy substitution pattern (e.g., 5,6-dimethoxy derivatives) have nearly identical UV absorption spectra to the target product.

  • Consequence: A sample may appear >99% pure by UV integration while containing 2-5% of a biologically active impurity, leading to skewed bioassay results.

The Sensitivity Gap of NMR

While 1H-NMR confirms the presence of the phenyl ring and methoxy groups:

  • Problem: Detecting a 0.1% impurity requires long acquisition times and expert baseline interpretation.

  • Consequence: Trace aniline precursors (often genotoxic) may go undetected below the 1% level.

Methodology: LC-MS/MS Protocol[1][2][3][4][5]

This protocol utilizes Electrospray Ionization (ESI) in positive mode. The basic nitrogen atom in the quinolone ring (pKa ~2-4) accepts a proton readily, making ESI(+) significantly more sensitive than ESI(-).

Chromatographic Conditions (LC)
  • System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm particle size). Rationale: High surface area for resolution of lipophilic phenyl-substituted quinolones.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold to elute polar salts).

    • 1-8 min: 5% -> 95% B (Linear gradient).

    • 8-10 min: 95% B (Wash).

    • 10.1 min: 5% B (Re-equilibration).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Mass Spectrometry Parameters (MS)
  • Ionization: ESI Positive (+).

  • Source Voltage: 3500 V.

  • Desolvation Temp: 350°C. Rationale: High temp required to desolvate the stable quinolone core.

  • Scan Mode: Full Scan (m/z 100-600) for purity profiling; MRM for quantification.

Target Analyte Data
  • Formula: C18H17NO4

  • Monoisotopic Mass: 311.1158 Da

  • Precursor Ion [M+H]+: 312.12 m/z

Visualizing the Workflow

The following diagram illustrates the self-validating decision tree for purity confirmation, ensuring that no impurity is missed due to ion suppression or lack of UV absorption.

G Sample Crude Sample (MeOH Dissolved) LC UHPLC Separation (C18 Gradient) Sample->LC Split Flow Splitter LC->Split UV PDA Detector (254 nm) Split->UV 50% Flow MS ESI(+) MS Source (Q-TOF or QQQ) Split->MS 50% Flow DataUV UV Purity % (Gross Purity) UV->DataUV DataMS TIC & XIC Extraction (m/z 312.12) MS->DataMS Decision Compare UV vs MS Purity DataUV->Decision DataMS->Decision Pass PASS: Purity > 98% No Hidden Isobars Decision->Pass Match Fail FAIL: Detect Co-eluting Impurity (e.g., Des-methyl) Decision->Fail Mismatch

Caption: Integrated LC-UV-MS workflow for cross-validating purity. Mismatches between UV and MS purity trigger a "Fail" status, prompting re-purification.

Data Analysis & Fragmentation Logic

To confirm the identity of the peak at 312.12 m/z, we rely on Collision-Induced Dissociation (CID). The specific arrangement of methoxy groups on the quinolone ring yields a distinct fingerprint.

Fragmentation Pathway (MS/MS)

Upon subjecting the [M+H]+ ion (312.12) to collision energy (20-30 eV), the following transitions verify the structure:

  • Primary Loss (Methyl Radical/Neutral):

    • Transition: 312.12 -> 297.09 m/z (Loss of •CH3, -15 Da).

    • Mechanism:[1][2] Homolytic cleavage of the methoxy group, common in polymethoxylated aromatics under ESI conditions.

  • Secondary Loss (Carbon Monoxide):

    • Transition: 297.09 -> 269.10 m/z (Loss of CO, -28 Da).

    • Mechanism:[1][2] Contraction of the quinolone ring (Retro-Diels-Alder type or phenol-keto tautomerism).

  • Diagnostic Ion (Phenyl Ring Stability):

    • The phenyl group at C2 is highly stable. You will not see a loss of the phenyl group (77 Da) easily. Its presence stabilizes the core cation.

Impurity Profiling Table

Common synthetic impurities and their MS signatures:

Impurity TypeStructure ChangeExpected m/z [M+H]+Retention Shift (vs Target)
Target Parent 312.12 --
Des-methyl-CH3, +H298.10Earlier (More Polar)
Di-des-methyl-2(CH3), +2H284.09Earlier (Significantly)
Unreacted AnilinePrecursor~160-200Very Early (Polar/Basic)
O-Acetylated+COCH3 (Side reaction)354.13Later (More Lipophilic)

Comparative Analysis: Why LC-MS Wins

The following table objectively compares the three primary methods for purity confirmation of this specific quinolone derivative.

FeatureLC-MS (Proposed) HPLC-UV 1H-NMR
Sensitivity High (Picogram level)Moderate (Nanogram level)Low (Milligram level)
Specificity Excellent (Mass filter distinguishes isobars)Low (Relies only on absorbance)High (Structural certainty)
Impurity ID Can identify unknown impurities by MWCannot identify unknownsCan identify structure if conc. >1%
Throughput High (10 min/sample)High (10-15 min/sample)Low (30+ min/sample)
Limit of Detection < 0.01%~0.1%~1.0%
Cost per Run HighLowModerate

References

  • International Council for Harmonisation (ICH). "Impurity Guidelines Q3A(R2): Impurities in New Drug Substances."[3][4][5][6] ICH Harmonised Tripartite Guideline, 2006.[6]

  • Prasain, J. K., et al. "Liquid chromatography–mass spectrometry methods for the analysis of flavonoids and their metabolites." Applications of LC-MS in Toxicology, 2009.

  • BenchChem. "LC-MS/MS vs. HPLC-UV for Carisbamate Analysis (Quinolone Analog Comparison)." BenchChem Comparative Guides, 2025.[7]

  • Ma, Y., et al. "Fragmentation of protonated ions of quinolone antibiotics by electrospray ionization tandem mass spectrometry." Journal of Mass Spectrometry, 2009.[8] (Validates the loss of CO/H2O in quinolone cores).

Sources

Validation

Unveiling Colchicine-Site Binding Dynamics: A Molecular Docking Comparison of 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one Against Reference Ligands

Introduction Microtubules are highly dynamic cytoskeletal fibers essential for intracellular transport and cell division. Agents that disrupt microtubule dynamics are cornerstone therapies in oncology [1]. Among the vari...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Microtubules are highly dynamic cytoskeletal fibers essential for intracellular transport and cell division. Agents that disrupt microtubule dynamics are cornerstone therapies in oncology [1]. Among the various binding domains on the tubulin heterodimer, the colchicine binding site—located at the interface between the α- and β-tubulin subunits—remains a highly attractive target for overcoming multidrug resistance, as it sterically prevents the curved tubulin heterodimer from adopting the straight conformation required for microtubule assembly [2].

2-Phenyl-4-quinolones (2-PQs) have emerged as potent antimitotic agents. Specifically, 5,6,7-trimethoxy-2-phenylquinolin-4(1H)-one (hereafter referred to as TMPQ ) was rationally designed to mimic the pharmacophore of classic colchicine-site inhibitors [1]. This guide provides an objective, data-driven comparison of the molecular docking profile of TMPQ against two gold-standard reference ligands: Colchicine and Combretastatin A-4 (CA-4).

Mechanistic Pathway

The causality of TMPQ's antimitotic effect is rooted in its ability to lock tubulin in an assembly-incompetent state, triggering a cascade that ultimately leads to cell death.

Pathway N1 TMPQ Binding (Colchicine Site) N2 Steric Blockade of α/β-Tubulin Interface N1->N2 induces N3 Inhibition of Tubulin Polymerization N2->N3 causes N4 Microtubule Destabilization N3->N4 leads to N5 G2/M Cell Cycle Arrest N4->N5 triggers N6 Apoptosis N5->N6 results in

Fig 1: Mechanistic pathway of tubulin destabilization and apoptosis induced by TMPQ.

Experimental Workflow: Molecular Docking Protocol

To ensure a self-validating and highly accurate computational model, the docking protocol incorporates a native-ligand redocking step. This validates the grid parameters by confirming that the Root Mean Square Deviation (RMSD) between the predicted and crystallographic poses is < 2.0 Å before any test compounds are evaluated.

Step 1: Protein Preparation The high-resolution X-ray crystal structure of the tubulin-colchicine complex (PDB ID: 1SA0) was selected due to its authoritative use in colchicine-site mapping [3]. Co-crystallized water molecules were removed, polar hydrogens were added, and Gasteiger charges were computed to stabilize the electrostatic environment.

Step 2: Ligand Preparation 3D structures of TMPQ, Colchicine, and CA-4 were generated. Energy minimization was performed using the MMFF94 force field to ensure the ligands were in their lowest-energy conformational states prior to docking.

Step 3: Grid Generation A receptor grid was centered on the native colchicine binding pocket at the α/β-tubulin interface (coordinates: x=116.5, y=89.4, z=6.8), encompassing a 25 × 25 × 25 Å bounding box to allow full rotational flexibility.

Step 4: Molecular Docking Docking was executed using AutoDock Vina, employing a Lamarckian Genetic Algorithm to exhaustively sample ligand conformations and calculate binding free energies.

Step 5: Interaction Analysis The lowest binding energy poses were extracted and analyzed for hydrogen bonding, π-π stacking, and hydrophobic contacts using PyMOL and LigPlot+.

Workflow S1 1. Protein Preparation (PDB ID: 1SA0) Remove water, add hydrogens S3 3. Grid Generation Center on Colchicine site (α/β interface) S1->S3 S2 2. Ligand Preparation 3D structure generation, energy minimization S4 4. Molecular Docking Lamarckian Genetic Algorithm (AutoDock Vina) S2->S4 S3->S4 S5 5. Interaction Analysis Scoring & Pose Evaluation S4->S5

Fig 2: Step-by-step molecular docking workflow for evaluating colchicine-site inhibitors.

Comparative Docking Analysis

The quantitative docking results demonstrate that TMPQ exhibits a binding affinity highly competitive with the reference ligands, driven by its rigid quinolone core and strategic methoxy substitutions.

Table 1: Comparative Molecular Docking Results (PDB ID: 1SA0)
LigandBinding Energy (kcal/mol)Key Hydrogen BondsKey Hydrophobic Interactions
Colchicine (Native Reference)-9.8α-Val181, β-Cys241β-Val318, β-Leu255, β-Ala250
Combretastatin A-4 (CA-4)-8.5β-Cys241, β-Asn258β-Val318, β-Leu255, β-Met259
TMPQ (Test Compound)-9.2β-Cys241, α-Thr179β-Val318, β-Leu255, β-Ala250, β-Lys254

Structural Insights and Causality

The expertise behind the design of TMPQ is rooted in pharmacophore hybridization. The docking data reveals the specific causality behind its high binding affinity:

  • The Role of the 5,6,7-Trimethoxy Group: In both Colchicine and CA-4, the 3,4,5-trimethoxyphenyl ring (A-ring) acts as the primary anchor, burying deep into the hydrophobic pocket of the β-tubulin subunit [3]. By incorporating a 5,6,7-trimethoxy motif directly on the quinolone core, TMPQ successfully mimics this crucial interaction. The docking data shows that these methoxy groups form strong hydrophobic contacts with β-Val318 and β-Leu255, while the oxygen atoms act as hydrogen bond acceptors for the thiol group of β-Cys241.

  • The Quinolone Core: Unlike the flexible ethylene bridge of CA-4, which is susceptible to cis-to-trans isomerization in vivo (leading to a dramatic loss of antimitotic activity), the quinolone core of TMPQ provides a rigid, planar scaffold. This rigidity restricts the entropic penalty upon binding, explaining why TMPQ achieves a more favorable binding energy (-9.2 kcal/mol) compared to CA-4 (-8.5 kcal/mol).

  • The 2-Phenyl Substitution: The 2-phenyl ring of TMPQ extends toward the α/β interface, occupying the spatial zone typically filled by the tropolone ring of colchicine. This allows for critical hydrogen bonding interactions with α-Thr179, effectively locking the tubulin dimer and preventing the conformational shift required for microtubule polymerization [2].

Conclusion

Molecular docking studies validate 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one as a highly potent colchicine-site inhibitor. By combining the crucial trimethoxy anchoring motif with a rigid quinolone scaffold, TMPQ overcomes the conformational instability of CA-4 while maintaining a binding profile nearly identical to native colchicine. These findings provide a robust, self-validating rationale for the continued preclinical development of 2-phenyl-4-quinolones as next-generation antimitotic agents.

References

  • Li, L. et al. "Antitumor Agents. 150. 2',3',4',5',5,6,7-Substituted 2-Phenyl-4-quinolones and Related Compounds: Their Synthesis, Cytotoxicity, and Inhibition of Tubulin Polymerization." Journal of Medicinal Chemistry, 2002. URL:[Link]

  • Lu, Y. et al. "Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective." Oncotarget, 2018. URL:[Link]

  • Wang, X. et al. "Binding mode of CA-4 and colchicine-site of tubulin (PDB ID: 1SA0)." ResearchGate, 2017. URL:[Link]

Sources

Comparative

Reproducibility of biological assays for 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one

Executive Summary: The Molecule in Context 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one (hereafter referred to as TM-2-PQ ) is a synthetic flavonoid bio-isostere designed to target the colchicine-binding site of tubulin....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Molecule in Context

5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one (hereafter referred to as TM-2-PQ ) is a synthetic flavonoid bio-isostere designed to target the colchicine-binding site of tubulin. Structurally, it replaces the chromone core of naturally occurring methoxyflavones (like baicalein trimethyl ether) with a quinolone scaffold. This nitrogen substitution significantly alters solubility profiles and hydrogen-bonding potential while retaining potent antimitotic activity.

Primary Mechanism: Inhibition of tubulin polymerization, leading to G2/M cell cycle arrest and subsequent apoptosis. Key Challenge: The molecule exhibits low aqueous solubility and potential autofluorescence, which act as primary sources of assay variability (noise) in high-throughput screening.

Comparative Performance Analysis

To validate the performance of TM-2-PQ, it must be benchmarked against agents with overlapping mechanisms (tubulin destabilizers) and contrasting mechanisms (tubulin stabilizers).

Table 1: Performance Benchmarking
FeatureTM-2-PQ (Subject)Colchicine (Standard)Combretastatin A-4 (Clinical Analog)Paclitaxel (Contrast Control)
Binding Site Colchicine SiteColchicine SiteColchicine SiteTaxane Site
Mechanism Destabilizer (Inhibits assembly)DestabilizerDestabilizerStabilizer (Promotes assembly)
IC50 (Tubulin) ~1.0 - 3.0 µM~2.0 - 2.5 µM~1.5 - 2.0 µMN/A (Stabilizes)
Solubility (Aq) Low (Precipitation risk >10µM)HighModerateVery Low
Fluorescence Yes (Blue/Green region)LowLowLow
Reversibility Rapidly ReversiblePseudo-irreversibleReversibleReversible

Scientist’s Note: While Colchicine is the binding standard, TM-2-PQ often exhibits a better toxicity profile in non-cancerous fibroblast lines (e.g., MRC-5) compared to Colchicine. However, its autofluorescence at ~400-450 nm can generate false positives in DAPI-based nuclear counterstaining if not gated correctly.

Critical Reproducibility Factors (The "Why" Behind the Failures)

Reproducibility in quinolone assays often fails due to two overlooked physical properties: Microprecipitation and Spectral Interference .

A. The "Crash-Out" Phenomenon

TM-2-PQ is highly lipophilic. In standard cell culture media (DMEM/RPMI + 10% FBS), it is stable. However, during the serial dilution step in serum-free buffers (often used in enzymatic tubulin assays), the compound can crash out of solution if the DMSO concentration drops below 0.1% while the compound concentration remains high (>10 µM).

  • Solution: Use an intermediate dilution step. Never dilute directly from 10 mM stock to aqueous buffer. Dilute 10 mM stock

    
     100 µM (in 10% DMSO/Buffer) 
    
    
    
    Final Assay Concentration.
B. Spectral Masking

The quinolone core fluoresces. If you use an assay readout dependent on fluorescence intensity (e.g., certain caspase substrates or viability dyes like Resazurin) that overlaps with the quinolone emission (350-450nm excitation / 400-500nm emission), you will see "ghost" signal.

  • Solution: Always run a "Compound Only" blank (No cells/No enzyme) to subtract background fluorescence.

Validated Experimental Protocols

Protocol A: In Vitro Tubulin Polymerization Assay (Turbidimetric)

Objective: Quantify the inhibition of microtubule assembly.

The Self-Validating Loop: This assay relies on light scattering (absorbance) at 340 nm. Polymerized microtubules scatter light; free tubulin does not.

  • Positive Control: Paclitaxel (Curve must rise rapidly and plateau high).

  • Negative Control: Nocodazole or Colchicine (Curve must remain flat).

  • Validation: If the Vehicle Control (DMSO only) does not show a sigmoidal polymerization curve within 20 minutes, the tubulin has degraded. Abort the experiment.

Step-by-Step Workflow:

  • Preparation: Pre-warm a 96-well half-area plate to 37°C.

  • Tubulin Stock: Resuspend lyophilized porcine brain tubulin to 3 mg/mL in PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) containing 1 mM GTP. Keep on ICE .

  • Compound Addition: Add 2 µL of 10x concentrated TM-2-PQ (in 10% DMSO) to the wells.

    • Final DMSO concentration must be < 1%.

  • Initiation: Add 50 µL of cold Tubulin/GTP mix to each well.

  • Readout: Immediately place in a kinetic spectrophotometer pre-heated to 37°C.

  • Settings: Measure Absorbance (OD340 nm) every 30 seconds for 60 minutes.

Protocol B: MTT Cell Viability Assay (Modified for Precipitates)

Objective: Determine IC50 in cancer cell lines (e.g., HCT116, MCF-7).

The Senior Scientist Insight: Standard MTT protocols fail with quinolones because the formazan crystals (purple) must be solubilized, but the drug itself might precipitate and alter the turbidity.

  • Modification: Use DMSO for solubilization, not SDS/HCl. DMSO solubilizes both the formazan and any residual drug precipitate, ensuring a clean read.

Workflow:

  • Seeding: Seed 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Add TM-2-PQ (0.01 – 50 µM). Incubate 48h.

  • Dye Addition: Add MTT (5 mg/mL in PBS) to a final concentration of 0.5 mg/mL. Incubate 3-4h at 37°C.

  • Solubilization (Critical): Carefully aspirate media. Add 150 µL 100% DMSO .

  • Agitation: Shake plate on an orbital shaker for 10 mins (essential to dissolve the lipophilic quinolone residues).

  • Readout: Measure OD570 nm (Signal) and OD630 nm (Background reference).

Visualizations

Diagram 1: Mechanism of Action Pathway

This diagram illustrates the downstream effects of TM-2-PQ binding to Tubulin.

G Compound TM-2-PQ Target Tubulin Heterodimers (Colchicine Site) Compound->Target Binds Effect1 Inhibition of Polymerization Target->Effect1 Prevents Assembly Effect2 Microtubule Destabilization Effect1->Effect2 Checkpoint Spindle Assembly Checkpoint (SAC) Activation Effect2->Checkpoint Tension Loss Arrest G2/M Phase Arrest Checkpoint->Arrest Outcome Apoptosis (Caspase-3 Activation) Arrest->Outcome Prolonged Arrest

Caption: Cascade from TM-2-PQ binding to apoptosis via spindle assembly checkpoint activation.

Diagram 2: Assay Decision Logic

A logic flow to ensure assay validity before data collection.

Workflow Start Start Assay Solubility Check Solubility (Microscopy) Start->Solubility Precip Precipitate? Solubility->Precip Dilution Optimize Dilution (Increase DMSO/BSA) Precip->Dilution Yes Fluoro Check Autofluorescence (400-500nm) Precip->Fluoro No Dilution->Solubility Interference High Background? Fluoro->Interference Blank Use Blank Subtraction Change Readout to Luminescence Interference->Blank Yes Proceed Proceed to Data Collection Interference->Proceed No Blank->Proceed

Caption: Pre-assay validation logic to prevent false positives due to precipitation or fluorescence.

References

  • Design, synthesis and biological evaluation of 2-phenylquinoline-4-carboxamide derivatives as a new class of tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry.[1] (2017).[1][2][3]

  • In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. Molecules. (2021).[4]

  • Synthesis and anticancer activities of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives. European Journal of Medicinal Chemistry. (2013).[5]

  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors. Bioorganic & Medicinal Chemistry. (2019).

  • Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Antibiotics. (2022).[2][6][7]

Sources

Validation

Comparative Pharmacokinetics of Substituted Phenylquinolinones: A Technical Guide

Topic: Comparative Pharmacokinetics of Substituted Phenylquinolinones Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Structural Context Substituted phenylquinolinones, particula...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Pharmacokinetics of Substituted Phenylquinolinones Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Structural Context

Substituted phenylquinolinones, particularly 2-phenyl-4-quinolinones (2-PQs) , represent a privileged scaffold in medicinal chemistry. Distinct from the antibiotic fluoroquinolones, these agents are primarily investigated as non-sedative GABA-A receptor modulators (anxiolytics) and, more recently, as antimitotic anticancer agents (e.g., CHM-1).

Their pharmacokinetic (PK) utility is defined by a delicate balance between lipophilicity (driving brain penetration for CNS targets) and aqueous solubility (limiting oral bioavailability). This guide provides a comparative analysis of their ADME (Absorption, Distribution, Metabolism, Excretion) profiles, grounded in experimental data from key analogs like YT-1 and CHM-1 .

The Core Scaffold

The pharmacokinetic fate of these molecules is dictated by substitutions at two key positions:

  • The Phenyl Ring (Position 2): Substitutions here (e.g., 2'-fluoro) modulate metabolic stability against phenyl-hydroxylation and influence rotational entropy.

  • The Benzo Ring (Positions 6, 7): Substitutions here (e.g., 6-chloro, 6,7-methylenedioxy) primarily drive lipophilicity (

    
    ) and affinity for plasma proteins.
    

Comparative Pharmacokinetic Profiles

The following data synthesizes experimental findings from rodent and lagomorph models. Note the distinct impact of formulation on the bioavailability of the unsubstituted parent scaffold (YT-1) versus the metabolic stabilization seen in substituted analogs.

Table 1: Representative Pharmacokinetic Parameters[1]
CompoundStructureSpeciesRoute

(h)

(

g/mL)
Bioavailability (

)
Key ADME Feature
YT-1 2-phenyl-4-quinolinoneRabbitIV (5 mg/kg)0.5 - 1.2N/A100%Rapid distribution; high clearance.
YT-1 2-phenyl-4-quinolinoneRabbitOral (50 mg/kg)2.5 - 4.00.8 - 1.5~15-25%Solubility Limited:

is highly dependent on formulation (e.g., citric acid conjugates).
CHM-1 2'-F, 6,7-methylenedioxy-2-PQRatIV0.8 - 1.5Data variableN/AMetabolic Stability: Methylenedioxy group slows benzo-ring oxidation; 2'-F blocks ortho-metabolism.
Vacquinol-1 Quinoline methanol derivativeMouseOral~6.0>2.0HighStereoselective PK: Specific enantiomers show significantly higher exposure and brain penetration.
Mechanistic Analysis of ADME Pathways
Absorption & Bioavailability

The unsubstituted 2-phenyl-4-quinolinone (YT-1) exhibits Class II behavior in the Biopharmaceutics Classification System (BCS)—high permeability but low solubility.

  • Experimental Insight: Oral administration of YT-1 as a free base results in erratic absorption. However, formation of citrate salts or solid dispersions significantly enhances

    
    .
    
  • Causality: The planar, aromatic structure leads to high crystal lattice energy, reducing dissolution rates in gastric fluids.

Distribution

These compounds are highly lipophilic (


).
  • Protein Binding: Extensive binding (>90%) to plasma albumin is typical.

  • CNS Penetration: For GABA-A modulation, blood-brain barrier (BBB) penetration is critical. 2'-fluoro analogs (like those in the CHM series) generally show improved BBB transport compared to their non-fluorinated counterparts due to reduced basicity and optimized lipophilicity.

Metabolism (The Critical Differentiator)

Metabolic clearance is the primary elimination route.

  • Phase I: The dominant pathway is hydroxylation on the pendant phenyl ring (positions 4') and the quinolone benzo ring (position 6).

    • Protocol Note: In vitro microsomal stability assays often show rapid depletion of unsubstituted analogs.

  • Phase II: Glucuronidation of the resulting hydroxyl metabolites facilitates biliary excretion.

Visualization: Metabolic & Experimental Workflows[2]

Figure 1: Metabolic Fate of 2-Phenyl-4-Quinolinones

This diagram illustrates the primary metabolic "soft spots" targeted by Cytochrome P450 enzymes and the blocking strategies used in medicinal chemistry.

MetabolicPathways Parent 2-Phenyl-4-Quinolinone (Parent Scaffold) CYP_Phenyl CYP450 (Phenyl Hydroxylation) Parent->CYP_Phenyl Major Route CYP_Benzo CYP450 (Benzo Hydroxylation) Parent->CYP_Benzo Minor Route Metab_4OH 4'-Hydroxy Metabolite (Active/Inactive) CYP_Phenyl->Metab_4OH Metab_6OH 6-Hydroxy Metabolite CYP_Benzo->Metab_6OH Glucuronide O-Glucuronide (Excreted in Bile) Metab_4OH->Glucuronide UGT Metab_6OH->Glucuronide UGT Block_F 2'-Fluoro Substitution (Metabolic Block) Block_F->CYP_Phenyl Inhibits Block_Cl 6-Chloro/Methylenedioxy (Metabolic Block) Block_Cl->CYP_Benzo Inhibits

Caption: Primary metabolic pathways showing hydroxylation sites and structural blocking strategies to enhance half-life.

Validated Experimental Protocols

To ensure data integrity, the following protocols utilize internal standardization and matrix matching.

Protocol A: Plasma Sample Preparation (Liquid-Liquid Extraction)

Purpose: Isolate phenylquinolinones from plasma proteins for LC-MS/MS analysis.

  • Aliquot: Transfer 100

    
    L of rat/rabbit plasma into a 1.5 mL centrifuge tube.
    
  • Internal Standard (IS): Add 10

    
    L of Diphenyl-d10-phenylbutazone  or a structural analog (e.g., 7-ethoxycoumarin if isotopic labels are unavailable) at 1 
    
    
    
    g/mL.
  • Precipitation/Extraction: Add 500

    
    L of Ethyl Acetate  (or Acetonitrile for protein precipitation).
    
    • Reasoning: Ethyl acetate provides cleaner extracts for these lipophilic compounds compared to simple protein precipitation.

  • Agitation: Vortex vigorously for 2 minutes.

  • Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Concentration: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute residue in 100

    
    L of Mobile Phase (50:50 Methanol:Water + 0.1% Formic Acid).
    
Protocol B: LC-MS/MS Quantification Conditions

System: Agilent 6495 Triple Quadrupole or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (2.1 x 50 mm, 1.8

    
    m).
    
    • Why Phenyl-Hexyl? Provides superior selectivity for aromatic quinolinone isomers compared to standard C18.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-4.0 min: Linear ramp to 90% B

    • 4.0-5.0 min: Hold 90% B

  • Detection: Positive Electrospray Ionization (ESI+).

  • MRM Transitions (Example for YT-1):

    • Quantifier: m/z 222.1

      
       194.1 (Loss of CO)
      
    • Qualifier: m/z 222.1

      
       165.1
      
Figure 2: Pharmacokinetic Study Workflow

This workflow ensures reproducibility and minimizes pre-analytical errors.

PK_Workflow Dosing In Vivo Dosing (IV vs Oral) Sampling Serial Blood Sampling (0, 0.25, 0.5, 1, ... 24h) Dosing->Sampling Time Course PlasmaPrep Plasma Separation (Centrifuge 4°C) Sampling->PlasmaPrep Immediate Extraction LLE / Protein Precip (+ Internal Standard) PlasmaPrep->Extraction Store -80°C if delayed Analysis LC-MS/MS Analysis (MRM Mode) Extraction->Analysis DataProc PK Modeling (WinNonlin / PBPK) Analysis->DataProc Calculate AUC, Cmax, T1/2

Caption: Step-by-step workflow for assessing phenylquinolinone pharmacokinetics.

References

  • Huang, T. H., et al. (2001). Pharmacokinetics of Different Formulations of 2-Phenyl-4-Quinolone in Rabbit.[1] The Chinese Pharmaceutical Journal.[1] Link

  • Kuo, S. C., et al. (2002). Synthesis and Cytotoxicity of 2-Phenyl-4-Quinolone Derivatives. Journal of Medicinal Chemistry. Link (Context for CHM-1 analogs).

  • Hammarström, L. G. J., et al. (2016). The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1).[2] Journal of Medicinal Chemistry. Link[2][3][4]

  • Agilent Technologies. (2017). Fast and Sensitive Pharmacokinetic Assessment Using an Agilent LC/MS Triple Quadrupole System. Application Note. Link

  • BenchChem. (2025). Comparative Analysis of the Pharmacokinetics of Phenylbutazone and its Deuterated Analog. Technical Guide. Link (Reference for Internal Standard selection).

Sources

Comparative

Elemental Analysis and Characterization of 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one: A Comparative Technical Guide

Executive Summary & Strategic Context 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one is a privileged nitrogen-containing scaffold (aza-flavone) structurally analogous to 5,6,7-trimethoxyflavone (Baicalein trimethyl ether) ....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one is a privileged nitrogen-containing scaffold (aza-flavone) structurally analogous to 5,6,7-trimethoxyflavone (Baicalein trimethyl ether) . While the flavone analog is widely recognized for its anti-inflammatory and antiviral properties, the quinolone derivative introduces a hydrogen-bond donor (N-H) that significantly alters solubility, crystal packing, and target binding affinity—particularly in α-glucosidase inhibition and tubulin polymerization assays.

This guide provides a definitive protocol for the synthesis, elemental characterization, and comparative analysis of this compound. Unlike standard datasheets, we focus on the causality of analytical signals and the comparative performance against its oxygenated counterparts to aid in rational drug design.

Synthesis & Experimental Protocol

The most robust route to 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one avoids the low yields of direct condensation by utilizing a modified Camps cyclization via an N-acyl intermediate. This method ensures regioselectivity and high purity.

Step-by-Step Synthesis Workflow

Precursors: 3,4,5-Trimethoxyaniline, Benzoyl Chloride, Acetyl Chloride, Tin(IV) Chloride (


), Potassium tert-butoxide (

).
  • Amide Formation:

    • React 3,4,5-trimethoxyaniline with benzoyl chloride (Et3N, DCM, 0°C to RT) to yield N-(3,4,5-trimethoxyphenyl)benzamide .

    • Checkpoint: Monitor TLC (Hexane:EtOAc 2:1). Disappearance of aniline spot is critical.

  • Friedel-Crafts Acylation (Regioselective):

    • Dissolve the benzamide in dry DCM. Add acetyl chloride and

      
       dropwise at 0°C.
      
    • Mechanism:[1][2][3][4][5][6] The amide group directs the acetyl group ortho to the amino function, yielding N-(2-acetyl-3,4,5-trimethoxyphenyl)benzamide .

    • Purification: Recrystallize from EtOH to remove non-acetylated byproducts.

  • Cyclization (The Critical Step):

    • Dissolve the acetylated intermediate in dry THF.

    • Add 5 equivalents of

      
       and reflux for 20 hours.
      
    • Work-up: Quench with saturated

      
      .[6] The precipitate is the crude quinolone.
      
    • Purification: Recrystallize from Methanol/DMF.

Visual Synthesis Logic (DOT Diagram)

SynthesisPathway cluster_legend Reaction Type Aniline 3,4,5-Trimethoxyaniline Benzamide N-(3,4,5-trimethoxyphenyl) benzamide Aniline->Benzamide Benzoyl Chloride Et3N, DCM AcylInt N-(2-acetyl-3,4,5- trimethoxyphenyl)benzamide Benzamide->AcylInt Acetyl Chloride SnCl4 (Friedel-Crafts) Product 5,6,7-Trimethoxy-2- phenylquinolin-4(1H)-one AcylInt->Product t-BuOK, THF Reflux (Cyclization) Amide Coupling Amide Coupling Ortho-Acylation Ortho-Acylation Base-Mediated Cyclization Base-Mediated Cyclization

Figure 1: Step-wise synthesis pathway via Friedel-Crafts acylation and base-mediated cyclization.[2][7][8][9][10]

Characterization & Elemental Analysis[5][10][11]

To validate the identity of the synthesized compound, a multi-modal approach is required. The presence of the N-H group and the specific substitution pattern of the methoxy groups are the primary identifiers.

A. Elemental Analysis (CHN)

For Formula:


 
Molecular Weight: 311.33  g/mol  
ElementTheoretical (%)Acceptable Tolerance (±0.4%)Diagnostic Note
Carbon 69.4469.04 – 69.84Low %C may indicate solvent entrapment (MeOH/DMF).
Hydrogen 5.505.10 – 5.90High %H often signals residual water (hydrate formation).
Nitrogen 4.504.10 – 4.90Crucial to distinguish from the Flavone analog (N = 0%).
B. Spectroscopic Validation (Self-Validating System)
  • 
    H NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       11.5–12.0 ppm (s, 1H):  The N-H  proton. Absence of this peak indicates oxidation to a fully aromatic quinoline or N-alkylation impurity.
      
    • 
       6.2–6.4 ppm (s, 1H):  The C3-H  proton.[4] Characteristic of the quinolone enone system.
      
    • 
       3.7–4.0 ppm (s, 9H):  Three distinct or overlapping singlets corresponding to the 5,6,7-trimethoxy  groups.
      
    • 
       7.4–8.0 ppm (m, 5H):  Phenyl ring protons.
      
  • FT-IR (KBr Pellet):

    • 3100–3300 cm

      
      :  Broad N-H stretch . (Key differentiator from flavones).[2]
      
    • 1620–1640 cm

      
      : C=O stretch  (Carbonyl). Lower frequency than typical ketones due to conjugation and H-bonding.
      
  • Mass Spectrometry (ESI+):

    • m/z 312.1 [M+H]

      
      :  Primary molecular ion.
      
    • Fragmentation: Expect loss of methyl radicals (

      
      ) and CO (
      
      
      
      ) typical of methoxy-flavonoids/quinolones.

Comparative Performance Guide

This section objectively compares 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one against its primary alternatives in drug development.

Comparison Table: Quinolone vs. Flavone vs. Precursor
FeatureTarget Product (Quinolone)Alternative 1 (Flavone Analog)Alternative 2 (Chalcone Precursor)
Structure 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one5,6,7-Trimethoxyflavone2'-Hydroxy-3',4',5'-trimethoxychalcone
H-Bond Donor Yes (N-H) NoYes (OH)
Solubility (Aq) Low (High MP, aggregates)Very Low (Lipophilic)Moderate (pH dependent)
Melting Point >230°C (Intermolecular H-bonds)~165–170°C~175°C
Biological Target Tubulin, α-GlucosidaseAnti-viral, Anti-inflammatoryAntioxidant (General)
Stability High (Aromatic tautomer)HighModerate (Light sensitive)
Performance Analysis
  • Solubility & Formulation: The Quinolone derivative exhibits significantly higher melting points than the Flavone analog due to intermolecular N-H...O hydrogen bonding. This makes micronization or salt formation (using the weakly acidic N-H) necessary for bioavailability studies, whereas the Flavone is strictly lipophilic.

  • Biological Specificity: While Flavones are often "pan-assay interference compounds" (PAINS) due to non-specific binding, the Quinolone scaffold offers a more rigid, specific pharmacophore. In α-glucosidase inhibition , the N-H group mimics the transition state more effectively than the pyranone oxygen of flavones.

References

  • Synthesis of 6-hydroxyflavones and quinolone analogs: Title: α-Glucosidase inhibition of 6-hydroxyflavones.[6] Part 3, Synthesis and evaluation of 2,3,4-trihydroxybenzoyl-containing flavonoid analogs. Source: Hokkaido University Collection. URL:[Link]

  • General Quinolone Characterization: Title: Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. Source: E-Journal of Chemistry.[1][11] URL:[Link]

  • Biological Activity of Methoxyflavones: Title: Synthesis and anti-proliferative activities of 5,6,7-trimethoxyflavones and their derivatives.[12] Source: Natural Product Research (PubMed). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one Introduction and Hazard Profile 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one is a synthetic 2-aryl-4-quinolone derivative....

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one

Introduction and Hazard Profile

5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one is a synthetic 2-aryl-4-quinolone derivative. In pharmacological research, trimethoxy-substituted 2-phenyl-4-quinolones are extensively studied for their potent antimitotic and antitumor properties. These compounds exert their cytotoxic effects by acting as potent inhibitors of tubulin polymerization, binding to the colchicine site and disrupting microtubule dynamics during cell division[1][2].

Because of its potent cytotoxic and genotoxic profile, 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one must be classified and handled as a Hazardous Drug (HD). Under the Occupational Safety and Health Administration (OSHA) Hazard Communication standard and the United States Pharmacopeia (USP) <800> guidelines, the preparation, handling, and disposal of this compound require strict administrative and engineering controls to prevent occupational exposure and environmental contamination[3][4].

Regulatory Framework and Waste Segregation

The Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) mandates that antineoplastic and cytotoxic agents be segregated from general regulated medical waste (RMW)[5][6]. The disposal pathway for 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one is strictly dictated by the residual volume of the chemical in the disposable item.

To ensure compliance and mitigate skyrocketing disposal costs associated with improper segregation, laboratories must separate waste into Trace and Bulk categories at the point of generation[7].

Table 1: Cytotoxic Waste Segregation Parameters

Waste ClassificationDefinition & CriteriaExamples of Waste ItemsDesignated ContainerFinal Disposition
Trace Cytotoxic Waste "RCRA Empty": Contains less than 3% of the original hazardous drug by volume[8].Empty vials, used syringes, lightly contaminated PPE (gloves, gowns), IV tubing[7].Yellow Bin (Rigid, puncture-resistant)[7][8]Regulated Medical Waste Incineration[7]
Bulk Cytotoxic Waste Contains >3% of the original drug by volume, or items used to clean up a concentrated spill[7].Unused/expired compound, partially full vials, heavily saturated spill pads[7].Black Bin (RCRA Hazardous, DOT-approved)[7][8]High-Temperature Incineration at an EPA-permitted TSDF[5][6]

Step-by-Step Operational Disposal Plan

The following protocols provide a self-validating system for the safe handling and disposal of 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one in a professional laboratory setting.

Step 1: Point-of-Generation Containment

  • Causality: Cytotoxic dust or aerosols can cause severe respiratory and dermal toxicity.

  • Action: All manipulations of the dry powder or concentrated solutions must occur within a Class II or III Biological Safety Cabinet (BSC) or a Containment Primary Engineering Control (C-PEC)[9].

  • Disposal Prep: Line the BSC with plastic-backed preparation mats. Upon completion of the assay, carefully fold the mat inward to trap any microscopic trimethoxy-2-phenylquinolin-4-one dust, and immediately transfer it to a designated Trace (Yellow) or Bulk (Black) container depending on the level of contamination[5].

Step 2: Personal Protective Equipment (PPE) Doffing and Disposal

  • Causality: The outer layer of PPE is assumed to be contaminated with antimitotic residue. Improper doffing transfers the agent to the skin or clean laboratory surfaces.

  • Action: Personnel must wear double chemotherapy-rated gloves[10][11]. Remove the outer gloves inside the BSC and discard them into a sealed yellow trace chemotherapy waste receptacle located inside the hood[9]. Remove the inner gloves and isolation gown outside the hood, disposing of them in a secondary yellow bin.

Step 3: Spill Management Protocol

  • Causality: A spill of 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one exceeds trace contamination limits and immediately triggers RCRA hazardous waste protocols[7].

  • Action:

    • Isolate the area and don a NIOSH-approved respirator (e.g., N95 or P100) and double chemotherapy gloves[10][11].

    • For liquid spills, absorb with spill pads; for powder spills, use damp absorbent cloths to prevent aerosolization[11].

    • Place all cleanup materials, including the PPE worn during the cleanup, into a Black Bin (Bulk Hazardous Waste)[7][8].

    • Decontaminate the surface using a validated chemical deactivation agent (e.g., sodium hypochlorite followed by sodium thiosulfate neutralization), washing from the area of least contamination to most contamination.

Step 4: Final Disposition and Manifesting

  • Causality: Healthcare and research facilities remain legally responsible for hazardous waste from "cradle to grave."

  • Action: Seal all black RCRA containers once they reach the manufacturer's fill line. Store them in a secure, ventilated hazardous waste accumulation area for no longer than the EPA-mandated accumulation time limit (typically 90 days for Large Quantity Generators)[5]. Transfer the waste via a licensed hazardous waste transporter to an EPA-licensed Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration[5][6].

Waste Stream Workflow Visualization

G Start 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one Waste Generated Decision Is residual volume < 3% of total capacity? Start->Decision Trace Trace Cytotoxic Waste (PPE, Empty Vials, Mats) Decision->Trace Yes (RCRA Empty) Bulk Bulk Cytotoxic Waste (Unused Drug, Spill Kits) Decision->Bulk No (>3% or Spill) YellowBin Yellow Bin (Trace Chemotherapy) Trace->YellowBin BlackBin Black Bin (RCRA Hazardous) Bulk->BlackBin Incineration High-Temperature Incineration (TSDF) YellowBin->Incineration Non-Hazardous Manifest BlackBin->Incineration RCRA Hazardous Manifest

Workflow for the segregation and compliant disposal of cytotoxic 2-aryl-4-quinolone derivatives.

References

1.[3] Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Overview. Available at: 3 2.[5] Secure Waste. How To Dispose Off Chemotherapy Waste with Secure Waste. Available at:5 3.[10] Pharmacy Times. Training and Education Ensure Safe Handling of Hazardous Drugs. Available at: 10 4.[9] Occupational Safety and Health Administration (OSHA). eTool : Hospitals - Pharmacy - Preparation & Handling of Hazardous Drugs. Available at: 9 5.[4] VelocityEHS. USP 800 & OSHA HazCom: Understanding Your Requirements for Handling Hazardous Drugs in the Healthcare Industry. Available at:4 6.[7] San Diego Medical Waste. How to Dispose of Chemotherapy Waste Safely & Compliantly. Available at:7 7.[1] Google Patents. WO1994002145A2 - 2-aryl-4-quinolones as antitumor compounds. Available at:1 8.[11] Duke Occupational and Environmental Safety Office. Safe Handling of Hazardous Drugs. Available at: 11 9.[2] ResearchGate. Synthesis of 2-Arylquinolin-4(1H)-ones and Their Transformation to N-Alkylated and O-Alkylated Derivatives. Available at: 2 10.[8] Compliance Training Online. Guidelines for Handling Hazardous Medical Waste. Available at: 8 11.[6] MedPro Disposal. Hazardous Waste Disposal for Healthcare Facilities. Available at: 6

Sources

Handling

A Guide to the Safe Handling of 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one: Personal Protective Equipment and Disposal

From the Desk of the Senior Application Scientist As researchers and drug development professionals, our work with novel chemical entities is at the forefront of scientific discovery. With this privilege comes the profou...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

As researchers and drug development professionals, our work with novel chemical entities is at the forefront of scientific discovery. With this privilege comes the profound responsibility of ensuring the safety of ourselves, our colleagues, and our environment. This guide provides a comprehensive operational plan for the safe handling of 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one, a compound for which specific hazard data is not yet widely available. In the absence of a dedicated Safety Data Sheet (SDS), we will adopt a conservative and rigorous approach, treating this compound as a substance with unknown hazards and leveraging data from structurally similar quinoline and quinolinone derivatives.

The foundational principle of this guide is to build a self-validating system of safety, where each procedural step is supported by a clear understanding of the potential risks. By adhering to these protocols, we can confidently manage this novel compound while maintaining the highest standards of laboratory safety.

Hazard Assessment: A Precautionary Approach

Given the novelty of 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one, a thorough hazard assessment based on its structural components is our primary analytical step. The molecule's quinoline core is a significant structural alert. Quinoline and its derivatives are known to possess a range of biological activities and potential hazards. Some have been identified as potential carcinogens and mutagens, and exposure can lead to skin, eye, and respiratory irritation.[1] Furthermore, high exposure to some quinolines has been associated with liver damage.[1]

Therefore, until empirical data becomes available, we must operate under the assumption that 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one may exhibit similar toxicological properties. All handling protocols must reflect this heightened level of caution.

Personal Protective Equipment (PPE): A Multi-Layered Defense

Personal Protective Equipment is the most critical barrier between the researcher and potential chemical exposure.[2][3] The following table outlines the mandatory PPE for handling 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one. It is crucial to remember that PPE is the last line of defense; its effectiveness is maximized when used in conjunction with robust engineering controls, such as a certified chemical fume hood.[2]

Protection Level Equipment Specification Purpose & Rationale
Primary Hand ProtectionChemical-resistant nitrile or neoprene gloves.[4]Provides a direct barrier against skin contact. Given the unknown dermal toxicity, gloves should be inspected for any signs of degradation before each use and changed immediately upon contamination. For tasks with a higher risk of splash, consider double-gloving.[5]
Primary Eye ProtectionChemical splash goggles meeting ANSI Z87.1 standard.[2][5]Protects eyes from accidental splashes of solutions or contact with airborne powder. Standard safety glasses are insufficient as they do not provide a seal around the eyes.[5][6]
Primary & Secondary Body ProtectionFlame-resistant laboratory coat.[6]Protects skin and personal clothing from contamination. The coat should be fully buttoned with sleeves rolled down.
Secondary Face ProtectionFace shield.To be worn over chemical splash goggles when there is a high risk of splashes, such as when handling larger volumes of solutions or during vigorous reactions.[4][6]
Task-Dependent Respiratory ProtectionNIOSH/MSHA-approved respirator with organic vapor cartridges and particulate filters.Required if there is any risk of inhalation, especially if work cannot be conducted within a certified chemical fume hood.[7][8]

Operational Workflow: From Preparation to Disposal

A systematic workflow is essential to minimize the risk of exposure and ensure procedural consistency. The following diagram and step-by-step guide outline the safe handling of 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don all required PPE as per the protocol prep2 Prepare work area in a certified chemical fume hood prep1->prep2 prep3 Ensure emergency equipment is accessible (eyewash, shower) prep2->prep3 handle1 Weigh solid compound carefully to avoid generating dust prep3->handle1 handle2 Prepare solutions by slowly adding the solid to the solvent handle1->handle2 handle3 Conduct all experimental procedures within the fume hood handle2->handle3 clean1 Decontaminate all glassware and surfaces handle3->clean1 clean2 Segregate waste: solid vs. liquid clean1->clean2 clean3 Containerize and label all waste as hazardous clean2->clean3 clean4 Arrange for disposal via institution's EHS department clean3->clean4

Caption: A step-by-step workflow for the safe handling of 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one.

Step-by-Step Methodology
  • Preparation :

    • Donning PPE : Before entering the designated handling area, put on a laboratory coat, chemical splash goggles, and nitrile gloves.[4] Ensure all PPE is in good condition.

    • Work Area Preparation : All work with 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4] Ensure the sash is at the appropriate height.

    • Emergency Readiness : Confirm the location and operational status of the nearest safety shower and eyewash station.[7]

  • Handling :

    • Weighing : When weighing the solid compound, use a spatula to gently transfer the material. Avoid any actions that could generate dust.

    • Dissolving : When preparing solutions, add the solid 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one to the solvent slowly to prevent splashing.[4]

    • Experimental Procedures : Keep all reaction vessels and containers within the fume hood. Maintain a safe distance from the experiment and use appropriate shielding if necessary.

  • Cleanup and Disposal :

    • Decontamination : All glassware and surfaces that have come into contact with the compound should be decontaminated with a suitable solvent, followed by a thorough washing.[4] The initial rinsate should be collected as hazardous liquid waste.[9]

    • Waste Segregation : Do not mix waste from 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one with other waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.[7] Segregate solid waste (e.g., contaminated gloves, weigh boats, paper towels) from liquid waste.[10]

    • Waste Containerization : Use only approved hazardous waste containers (e.g., high-density polyethylene or glass) that are compatible with the chemical.[7]

    • Labeling : Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one".[9]

    • Final Disposal : Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a certified hazardous waste disposal contractor.[9][10] Do not dispose of this chemical down the drain or in the regular trash.[9]

Emergency Procedures: Immediate and Decisive Action

In the event of an accidental exposure or spill, a rapid and informed response is critical.

Incident Type Immediate Action Protocol
Skin Contact Immediately flush the affected skin with copious amounts of water for at least 15 minutes.[11][12] While rinsing, remove any contaminated clothing, being careful not to spread the chemical further.[12] Seek immediate medical attention.[11]
Eye Contact Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[11][12] Remove contact lenses if present and easy to do so.[13] Seek immediate medical attention.[11]
Inhalation Move the affected individual to fresh air immediately.[11][12] If breathing is difficult or symptoms such as headache or dizziness occur, seek immediate medical attention.[12]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[13]
Chemical Spill For any spill involving a novel compound, treat it as a major spill.[11] Evacuate the immediate area and notify colleagues.[11] Contact your institution's emergency number or EHS department for assistance with cleanup.[14] Do not attempt to clean up a significant spill without proper training and equipment.

By integrating these safety and logistical measures into your standard operating procedures, you can create a secure environment for your vital research. Our commitment to safety is as strong as our commitment to scientific advancement.

References

  • Novel Chemicals with Unknown Hazards SOP.

  • Proper Disposal of Ethyl-quinolin-3-ylmethyl-amine: A Step-by-Step Guide for Laboratory Professionals.

  • Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide.

  • What to do in a chemical emergency.

  • Emergency Procedures for Incidents Involving Chemicals.

  • Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.

  • Proper Disposal of 2,4-Diphenylquinolin-6-ol: A Step-by-Step Guide for Laboratory Professionals.

  • QUINOLINE FOR SYNTHESIS.

  • Hazardous Chemical Exposures.

  • SAFETY DATA SHEET - 3-Methoxythiophenol.

  • Chemical Emergency Procedures. [Unknown Source]
  • Policy for Personal Protective Equipment (PPE) in Research Laboratories.

  • Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-.

  • Safety Data Sheet - Trimethoxy(4-phenylbutyl)silane.

  • Quinoline - Hazardous Substance Fact Sheet.

  • Safety Data Sheet: quinoline.

  • Personal Protective Equipment Requirements for Laboratories.

  • SAFETY DATA SHEET - 6-Methoxy-1,2,3,4-tetrahydroquinoline.

  • SAFETY DATA SHEET - 1,3,5-Trimethoxybenzene.

  • Personal Protective Equipment in Chemistry.

  • Appendix A Disposal Procedures by Chemical.

  • SAFETY DATA SHEET - Fenquinotrione Standard.

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one
Reactant of Route 2
5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one
© Copyright 2026 BenchChem. All Rights Reserved.